N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
Description
BenchChem offers high-quality N-(3-hydroxypropyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-hydroxypropyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(13,14)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBINBPGHTWHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1)
[1][2]
Executive Summary
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1) is a bifunctional organic building block characterized by a nucleophilic sulfonamide nitrogen and a primary hydroxyl group separated by a propyl chain.[1][2][3] This structural motif renders it a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly N-tosylazetidines , via intramolecular cyclization.
Its utility extends beyond simple protection; the tosyl group activates the nitrogen for alkylation while simultaneously protecting it from oxidation, making this compound a versatile linker in medicinal chemistry (e.g., for 12-lipoxygenase inhibitors) and a scaffold for fragment-based drug discovery (FBDD).[4] This guide details its physicochemical properties, validated synthesis protocols, and its primary application as a precursor for strained ring systems.[4]
Chemical Identity & Physicochemical Properties[5][6][7][8][9][10]
The compound is a crystalline solid at room temperature.[4] Its stability is derived from the robust sulfonamide bond, which is resistant to hydrolysis under basic conditions, allowing selective manipulation of the hydroxyl group.[4]
| Property | Data |
| CAS Number | 13379-98-1 |
| IUPAC Name | N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
| Synonyms | N-(3-hydroxypropyl)toluenesulfonamide; 3-(Tosyllamino)-1-propanol |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol |
| Physical State | White Crystalline Solid |
| Melting Point | 55 – 57 °C [1] |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Low solubility in water |
| pKa (Sulfonamide NH) | ~10.2 (Predicted) |
Structural Visualization
The molecule features a para-substituted toluene ring connected to a sulfonyl group, which is bonded to a propylamino alcohol chain.[4] The key reactive centers are the acidic N-H proton (pKa ~10) and the nucleophilic hydroxyl group .[4]
Synthesis & Production
The industrial and laboratory-scale synthesis follows a classic Schotten-Baumann reaction protocol. The high nucleophilicity of the primary amine in 3-amino-1-propanol allows for selective N-sulfonylation over O-sulfonylation when controlled at low temperatures.
Validated Synthesis Protocol
Reaction:
Reagents:
-
4-Methylbenzenesulfonyl chloride (TsCl) [1.0 equiv][4]
-
3-Amino-1-propanol [1.1 equiv]
-
Triethylamine (Et₃N) or Pyridine [1.2 equiv][4]
-
Dichloromethane (DCM) [Solvent, 0.2 M][4]
Step-by-Step Procedure:
-
Preparation: Dissolve 3-amino-1-propanol (1.1 equiv) and Et₃N (1.2 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.
-
Addition: Add a solution of TsCl (1.0 equiv) in DCM dropwise over 30 minutes. The slow addition prevents localized heating and minimizes O-sulfonylation side products.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of TsCl.[4]
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO₃ and brine.[4]
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane to yield white crystals (mp 55–57 °C).
Synthesis Pathway Diagram
Figure 1: Synthetic pathway for CAS 13379-98-1 via selective N-sulfonylation.
Reactivity & Applications
The core utility of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide lies in its ability to undergo intramolecular cyclization . It serves as a "latent" azetidine.[4] Under Mitsunobu conditions, the hydroxyl group is activated and displaced by the internal sulfonamide nitrogen, forming a 4-membered ring.[4]
Intramolecular Mitsunobu Cyclization
This reaction is the primary method for synthesizing N-tosylazetidine (CAS 7730-45-2), a strained heterocycle used to introduce azetidine motifs into drug candidates.
Mechanism:
-
Activation: Triphenylphosphine (PPh₃) and DIAD/DEAD activate the hydroxyl group, converting it into a good leaving group (alkoxyphosphonium salt).[4]
-
Cyclization: The acidic sulfonamide nitrogen is deprotonated (by the betaine intermediate) and attacks the carbon bearing the activated oxygen.[4]
-
Inversion: The reaction proceeds via an S_N2 mechanism, resulting in ring closure.[4]
Application in Medicinal Chemistry[4]
-
Linker Chemistry: The propyl chain provides a defined 3-carbon spacing, often used to link pharmacophores in fragment-based design.
-
Protective Group Strategy: The tosyl group renders the nitrogen non-basic and stable against oxidative conditions, allowing modifications on the distal alcohol or subsequent transformations of the azetidine ring.[4]
Experimental Protocols
Protocol A: Cyclization to N-Tosylazetidine
Objective: Conversion of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide to N-tosylazetidine.
Reagents:
-
Substrate (CAS 13379-98-1) [1.0 mmol]
-
Triphenylphosphine (PPh₃) [1.2 mmol][4]
-
Diisopropyl azodicarboxylate (DIAD) [1.2 mmol][4]
-
THF (anhydrous) [10 mL]
Procedure:
-
Dissolve the substrate and PPh₃ in anhydrous THF under N₂.[4]
-
Cool the solution to 0 °C.
-
Add DIAD dropwise over 15 minutes. The solution will turn yellow.[4]
-
Stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Concentrate the solvent.[4]
-
Purification: The major byproduct is triphenylphosphine oxide (TPPO).[4] Triturate with cold diethyl ether to precipitate TPPO, or use column chromatography (SiO₂, Hexane/EtOAc 4:1).[4]
-
Yield: Expect 85–95% yield of N-tosylazetidine (White solid).[4]
Reaction Workflow Diagram
Figure 2: Mechanistic workflow for the conversion of CAS 13379-98-1 to N-tosylazetidine.
Safety & Handling (SDS Highlights)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions applicable to sulfonamides and alkylating agents.[4]
References
-
Vulkan, M. et al. "Synthesis and Enzymatic Evaluation of a Small Library of Substituted Phenylsulfonamido-Alkyl Sulfamates towards Carbonic Anhydrase II."[4] Molecules2024 , 29(13), 3025.[4] Link (Confirmed Melting Point: 55–57 °C).[4]
-
Henry, J. R. et al. "Mitsunobu reactions of N-alkyl and N-acyl sulfonamides—an efficient route to protected amines." Tetrahedron Letters1989 , 30(42), 5709-5712.[4] Link[4]
-
BLDpharm.[4] "Product Analysis: N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1)." Accessed Feb 2026.[4] Link
-
PubChem Database.[4][5][6] "Compound Summary: 3-Hydroxypropyl 4-methylbenzenesulfonate (CID 11961356)." Note: Differentiates ester vs amide forms.[4] Link
Sources
- 1. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. 13379-98-1 Benzenesulfonamide, N-(3-hydroxypropyl)-4-methyl- [chemgloble.com]
- 4. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SID 26519852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: N-(3-hydroxypropyl)-p-toluenesulfonamide
Chemical Identity, Synthesis, and Applications in Drug Discovery
Executive Summary
N-(3-hydroxypropyl)-p-toluenesulfonamide (CAS: 13379-98-1) is a bifunctional organic building block characterized by a sulfonamide core linked to a primary alcohol via a propyl chain.[1] It serves as a critical intermediate in medicinal chemistry, primarily utilized as a stable linker for PROTACs (Proteolysis Targeting Chimeras), a precursor for N-nitroso compounds, and a scaffold for fragment-based drug design.[1]
This guide provides a comprehensive technical analysis of its structure, a validated synthetic protocol with mechanistic insights, and a detailed evaluation of its spectroscopic signature.[1]
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature and Identifiers[1][5][6]
| Property | Detail |
| IUPAC Name | N-(3-hydroxypropyl)-4-methylbenzenesulfonamide |
| Common Names | N-Tosyl-3-aminopropanol; 3-(p-Toluenesulfonamido)-1-propanol |
| CAS Registry Number | 13379-98-1 |
| Molecular Formula | C₁₀H₁₅NO₃S |
| Molecular Weight | 229.30 g/mol |
| SMILES | Cc1ccc(cc1)S(=O)(=O)NCCCO |
| InChI Key | FGTLUYQJKVPUHM-UHFFFAOYSA-N |
Physicochemical Properties
The compound exhibits dual polarity: the lipophilic tosyl group facilitates solubility in organic solvents (DCM, chloroform, ethyl acetate), while the terminal hydroxyl group and sulfonamide nitrogen introduce hydrogen bonding capability, influencing its solid-state packing and solubility in polar protic solvents.[1]
-
Physical State: White to off-white crystalline solid (or viscous oil depending on purity/polymorph).[1]
-
Solubility: Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water.[1]
-
pKa: ~10.2 (Sulfonamide NH), making it a weak acid that can be deprotonated by strong bases (e.g., NaH, K₂CO₃) for N-alkylation.[1]
Synthetic Pathway & Mechanism[7]
The synthesis of N-(3-hydroxypropyl)-p-toluenesulfonamide relies on the chemoselective sulfonylation of 3-aminopropanol.[1] The challenge lies in differentiating between the amino (-NH₂) and hydroxyl (-OH) groups to prevent O-sulfonylation or bis-sulfonylation.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic sulfur of p-toluenesulfonyl chloride (TsCl).[1] The amine is significantly more nucleophilic than the alcohol, allowing for high chemoselectivity under controlled conditions.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the sulfur atom of TsCl, forming a tetrahedral intermediate.
-
Elimination: Chloride is expelled, reforming the S=O bond.
-
Deprotonation: The base (Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing protonation of the unreacted amine.[1]
Figure 1: Mechanistic pathway for the chemoselective N-sulfonylation of 3-aminopropanol.[1]
Optimized Experimental Protocol
Note: This protocol is designed for a 10 mmol scale.
Reagents:
-
3-Aminopropanol (1.0 equiv, 0.75 g)[1]
-
p-Toluenesulfonyl chloride (1.0 equiv, 1.90 g)
-
Triethylamine (1.2 equiv, 1.67 mL)[1]
-
Dichloromethane (DCM) (anhydrous, 20 mL)
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 3-aminopropanol and anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add Triethylamine via syringe. Cool the mixture to 0°C using an ice bath to suppress side reactions (O-sulfonylation).
-
Electrophile Addition: Dissolve p-toluenesulfonyl chloride in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Critical Control Point: Rapid addition causes localized heating, which may promote ester formation.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes; Product R_f ~ 0.3-0.4).
-
Workup: Quench with 1M HCl (to remove unreacted amine and Et3N). Extract with DCM (3x).[2][3] Wash combined organics with saturated NaHCO₃ and Brine.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Spectroscopic Characterization
Validation of the structure requires confirming the presence of the sulfonamide moiety and the integrity of the propyl alcohol chain.[1]
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 7.75 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (ortho to SO₂) | Characteristic AA'BB' tosyl system |
| 7.30 | Doublet (d, J=8.2 Hz) | 2H | Ar-H (meta to SO₂) | Characteristic AA'BB' tosyl system |
| 5.10 | Triplet (br) | 1H | SO₂-NH | Exchangeable proton; shift varies with conc.[1] |
| 3.70 | Triplet (t) | 2H | -CH ₂-OH | Deshielded by oxygen |
| 3.10 | Quartet (q) | 2H | SO₂N-CH ₂- | Coupled to NH and central CH₂ |
| 2.43 | Singlet (s) | 3H | Ar-CH ₃ | Diagnostic methyl group of Tosyl |
| 1.70 | Quintet (m) | 2H | -CH₂-CH ₂-CH₂- | Central methylene linker |
Mass Spectrometry (ESI-MS)[1]
-
Expected [M+H]⁺: 230.08 m/z
-
Expected [M+Na]⁺: 252.06 m/z
-
Fragmentation: Loss of the tosyl group (m/z 155) is a common fragmentation pathway.[1]
Applications & Reactivity Profile
N-(3-hydroxypropyl)-p-toluenesulfonamide is rarely the final API; rather, it is a versatile "linker" module.
Functional Group Transformations
The molecule possesses two distinct reactive sites:[1]
-
Primary Alcohol (-OH): Can be converted into a leaving group (Mesylate, Tosylate, Halide) or oxidized to an aldehyde.[1]
-
Sulfonamide Nitrogen (-NH-Ts): Acidic (pKa ~10).[1] Can be alkylated (Mitsunobu reaction or alkyl halide) to create tertiary sulfonamides, which are common pharmacophores.[1]
Figure 2: Divergent synthetic utility of the scaffold.
Specific Use Cases
-
PROTAC Linker Synthesis: The propyl chain provides a defined spatial separation (approx. 3-4 Å) between the E3 ligase ligand and the target protein ligand. The tosyl group often acts as a temporary protecting group or part of the final linker architecture to modulate solubility.
-
Radiochemistry: The hydroxyl group can be converted to a tosylate (bis-tosyl species) and then displaced by [¹⁸F]fluoride to generate radiolabeled tracers.[1]
-
Cyclization Precursor: Intramolecular cyclization (Mitsunobu conditions) can yield N-tosyl azetidine, a strained 4-membered ring valuable in fragment-based screening.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Sulfonamide Sensitivity: While this specific compound is an intermediate, sulfonamides as a class can cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.
-
Reactivity: Avoid contact with strong oxidizing agents.[4] Thermal decomposition may release SOx and NOx gases.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11961356, 3-Hydroxypropyl 4-methylbenzenesulfonate. (Note: Related ester structure for comparison). Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Sulfonamides - Recent Literature. Retrieved from [Link][1]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Tosyl group stability and removal).
Sources
Part 1: The Enduring Importance of the Sulfonamide Moiety in Medicinal Chemistry
An In-depth Technical Guide to Sulfonamide Building Blocks for Medicinal Chemistry Libraries
The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of modern medicinal chemistry. Its journey began with the discovery of the antibacterial properties of Prontosil in the 1930s, which heralded the era of sulfa drugs and revolutionized the treatment of bacterial infections.[1][2] Beyond their historical significance as the first broadly effective systemic antibacterials, sulfonamides have demonstrated remarkable versatility, leading to their incorporation into a wide array of therapeutic agents.[1][3] Today, molecules bearing the sulfonamide moiety are employed as diuretics, anti-inflammatories, anticonvulsants, and treatments for glaucoma, diabetes, and cancer.[4][5]
The enduring appeal of the sulfonamide scaffold in drug discovery can be attributed to its unique combination of physicochemical properties. The sulfonyl group is a strong hydrogen bond acceptor, and the N-H bond of primary and secondary sulfonamides can act as a hydrogen bond donor. These interactions are crucial for molecular recognition at the target protein's binding site. Furthermore, the sulfonamide group is metabolically stable and can enhance the aqueous solubility of a molecule, which are desirable pharmacokinetic properties.[6]
One of the most powerful applications of the sulfonamide group in medicinal chemistry is its role as a bioisostere for the carboxylic acid functional group.[7][8][9] Bioisosteric replacement is a strategy used to modify the physicochemical and pharmacological properties of a lead compound without significantly altering its biological activity.[10] While sulfonamides are generally weaker acids than carboxylic acids, they can mimic the geometry and hydrogen bonding patterns of the carboxylate group.[7] This substitution can lead to improved metabolic stability, enhanced cell permeability, and a different intellectual property landscape.[11] For instance, replacing a carboxylic acid with a sulfonamide can mitigate the risk of forming reactive acyl-glucuronide metabolites.[8][9]
Part 2: Synthetic Strategies for Accessing Sulfonamide Building Blocks
The construction of diverse and well-characterized sulfonamide building blocks is fundamental to their successful application in medicinal chemistry libraries. A variety of synthetic methods are available, ranging from classical approaches to more modern, efficient, and versatile techniques.
The Classical Approach: Sulfonyl Chlorides and Amines
The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[12][13][14] The base, typically pyridine or triethylamine, serves to neutralize the hydrochloric acid byproduct.[12][13] This method is generally high-yielding and applicable to a broad range of substrates. However, the synthesis and stability of some sulfonyl chlorides can be challenging.[15]
Experimental Protocol: Synthesis of a Simple Aryl Sulfonamide
Objective: To synthesize N-phenylbenzenesulfonamide from benzenesulfonyl chloride and aniline.
Materials:
-
Benzenesulfonyl chloride
-
Aniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve aniline (1.0 eq) in DCM in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield N-phenylbenzenesulfonamide.
Modern Methods for Sulfonamide Synthesis
In recent years, several innovative methods for sulfonamide synthesis have been developed to overcome the limitations of the classical approach. These modern techniques often offer milder reaction conditions, broader substrate scope, and avoid the use of unstable intermediates.[13]
-
Oxidative Coupling of Thiols and Amines: This method provides a direct route to sulfonamides from readily available thiols and amines, bypassing the need for pre-functionalized starting materials.[6][15] Various oxidizing agents can be employed, and recent advances have even demonstrated metal-free conditions.[15]
-
The Use of SO₂ Surrogates: Reagents such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a solid, stable source of sulfur dioxide.[6] This allows for the synthesis of sulfonyl chlorides and subsequently sulfonamides under milder conditions.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in the synthesis of N-aryl sulfonamides.[6] These methods offer excellent functional group tolerance.
-
From Sulfonic Acids: The direct conversion of sulfonic acids or their salts to sulfonamides is an attractive and atom-economical approach.[13] Microwave irradiation has been shown to facilitate this transformation.[16]
Experimental Protocol: A Modern Approach to Sulfonamide Synthesis via Oxidative Coupling
Objective: To synthesize a sulfonamide from a thiol and an amine using an iodine-mediated oxidative coupling.
Materials:
-
Aryl thiol
-
Amine (primary or secondary)
-
Iodine (I₂)
-
tert-Butyl hydroperoxide (TBHP)
-
Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aryl thiol (1.0 eq) and the amine (1.2 eq) in DCM, add I₂ (0.2 eq).
-
Add TBHP (3.0 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Key Sulfonamide Scaffolds for Library Development
The design of a medicinal chemistry library often revolves around a central scaffold that can be readily functionalized with a variety of building blocks. For sulfonamide libraries, several key scaffolds are of particular interest:
-
Primary Sulfonamides (-SO₂NH₂): These are crucial starting materials for the synthesis of more complex sulfonamides through N-alkylation or N-arylation.[17] They can also be valuable pharmacophores in their own right, as seen in drugs like acetazolamide.[4]
-
N-Alkyl and N-Aryl Sulfonamides: These represent the most common types of sulfonamides found in drug molecules. The R-groups on the nitrogen atom provide points of diversity for library synthesis.
-
Heterocyclic Sulfonamides: Incorporating the sulfonamide moiety into a heterocyclic ring system can impart desirable properties such as improved solubility and metabolic stability.[4] A wide range of heterocyclic sulfonamides have been explored for their therapeutic potential.[3]
Part 3: Designing and Constructing Sulfonamide-Based Chemical Libraries
The construction of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of thousands of compounds to identify new lead molecules.[4] Sulfonamides are excellent scaffolds for library synthesis due to their synthetic tractability and proven biological relevance.[18]
Principles of Library Design
The design of a sulfonamide library can be guided by two main strategies:
-
Target-Oriented Synthesis (TOS): This approach focuses on a specific biological target and designs compounds that are predicted to interact favorably with the target's binding site.
-
Diversity-Oriented Synthesis (DOS): This strategy aims to create a collection of structurally diverse molecules that cover a broad area of chemical space, increasing the probability of finding a hit against a variety of targets.
Solid-Phase vs. Solution-Phase Synthesis
Sulfonamide libraries can be synthesized using either solid-phase or solution-phase techniques.
-
Solid-Phase Synthesis: In this method, the sulfonamide scaffold is attached to a solid support (e.g., a resin bead), and subsequent reactions are carried out in a stepwise manner.[19] Purification is simplified as excess reagents and byproducts can be washed away. This approach is well-suited for automation and the generation of large libraries.
-
Solution-Phase Synthesis: This traditional approach is often more flexible for reaction development and scale-up. Recent advances in purification techniques, such as the use of scavenger resins, have made solution-phase library synthesis more efficient.
A "Libraries from Libraries" Approach
A powerful strategy for rapidly expanding the diversity of a chemical library is the "libraries from libraries" approach.[4] This involves taking an existing library, built around a common scaffold, and subjecting it to a series of chemical transformations to generate new and distinct libraries. For example, a library of primary sulfonamides can be readily converted into libraries of N-alkylated, N-arylated, or N-acylated sulfonamides.
Workflow for the Development of a Sulfonamide Library
The development of a sulfonamide library typically follows a well-defined workflow:
Caption: A typical workflow for the development and screening of a sulfonamide-based chemical library.
Part 4: Applications and Case Studies
The versatility of the sulfonamide scaffold is evident in the wide range of therapeutic areas where sulfonamide-containing drugs have made a significant impact.
| Therapeutic Area | Example Drug(s) | Mechanism of Action |
| Antibacterial | Sulfamethoxazole | Inhibition of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[1] |
| Anticancer | Celecoxib, Vemurafenib | COX-2 inhibition (Celecoxib), BRAF kinase inhibition (Vemurafenib).[4][5] |
| Antiviral | Amprenavir, Darunavir | HIV protease inhibition.[3] |
| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Inhibition of carbonic anhydrase, used to treat glaucoma and other conditions.[3] |
| Diuretics | Hydrochlorothiazide, Furosemide | Inhibition of sodium-chloride symporter (Hydrochlorothiazide), inhibition of Na-K-2Cl symporter (Furosemide).[1] |
| Antidiabetic | Glibenclamide, Glipizide | Inhibition of ATP-sensitive potassium channels in pancreatic beta-cells, stimulating insulin release.[4][20] |
Part 5: Pharmacokinetic Considerations for Sulfonamide-Containing Compounds
The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical for its clinical success. The sulfonamide moiety can significantly influence the ADME profile of a molecule.
-
Absorption: Most sulfonamides are well-absorbed orally.[21][22]
-
Distribution: Sulfonamides are generally well-distributed throughout the body.[21][22]
-
Metabolism: The primary routes of metabolism for sulfonamides are acetylation and hydroxylation in the liver.[20][23] The extent of metabolism can vary significantly between different sulfonamides.[23]
-
Excretion: Sulfonamides and their metabolites are primarily excreted by the kidneys.[21][22]
Strategies to modulate the pharmacokinetic properties of sulfonamide-containing compounds include altering the substituents on the aromatic ring or the sulfonamide nitrogen to influence lipophilicity, metabolic stability, and protein binding.
Part 6: Conclusion and Future Outlook
The sulfonamide scaffold has a rich history in medicinal chemistry and continues to be a privileged structure in modern drug discovery. Its favorable physicochemical properties, synthetic accessibility, and diverse biological activities ensure its continued relevance. The development of novel synthetic methodologies and a deeper understanding of the structure-activity and structure-property relationships of sulfonamides will undoubtedly lead to the discovery of new and improved therapeutic agents. The strategic use of sulfonamide building blocks in the construction of diverse and innovative chemical libraries will remain a key engine for driving the discovery of the next generation of medicines.
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Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]
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Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5868. [Link]
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Vree, T. B., Hekster, Y. A., & Termond, E. F. S. (1986). Pharmacokinetics of Sulfonamides in Man. Antibiotics and Chemotherapy, 35, 1-111. [Link]
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Harrower, A. D. (1996). Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept. Presse Medicale, 25(16), 794-798. [Link]
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Shaikh, A. A., Ganie, S. A., & Baseer, M. A. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-216. [Link]
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MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
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Pharmacology 2000. (n.d.). Sulfonamides. Retrieved from [Link]
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Rostami, A., & Davari, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32938-32966. [Link]
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Ostresh, J. M., Husar, G. M., & Houghten, R. A. (2012). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. ACS Combinatorial Science, 14(3), 193-199. [Link]
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Synfacts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synfacts, 20(12), 1269. [Link]
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International Journal of Advance Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. [Link]
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ResearchGate. (2022). Sulfonamide Scaffold Synthesis Methods: A Review. Retrieved from [Link]
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Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
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Ngassa, F. N., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 241-255. [Link]
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Hall, A., et al. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 108, 117653. [Link]
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de Castro, S., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-21. [Link]
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Turnbull, O. M., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11515-11520. [Link]
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Arabi, A. A. (2017). Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry, 9(18), 2167-2180. [Link]
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Pettersson, M., et al. (2017). Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1152-1157. [Link]
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Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
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Powers, D. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21337-21344. [Link]
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MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
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Bull, J. A., et al. (2018). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 20(21), 6932-6936. [Link]
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Research Square. (2025). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. [Link]
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Journal of Medicinal Chemistry. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. [Link]
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Iqbal, M., et al. (2014). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Bioinformation, 10(11), 682-688. [Link]
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ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances | Request PDF. Retrieved from [Link]
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Current Organic Chemistry. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Current Organic Chemistry, 27(3), 202-219. [Link]
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Cancer Research. (2025). Abstract 5744: Design and synthesis of novel sulfonamide-based simple and vital aromatic amines as anticancer agents. Cancer Research, 85(7_Supplement), 5744. [Link]
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De Luca, L., & Giacomelli, G. (2008). An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]
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Scott, R. W., & Schmalz, H. G. (2009). Synthesis of Sultam Scaffolds via Intramolecular Oxa-Michael and Diastereoselective Baylis-Hillman Reactions. Organic letters, 11(15), 3326-3329. [Link]
-
ResearchGate. (2024). Facile synthesis of sulfonamide libraries using a solid-polymer-supported HOBt scaffold | Request PDF. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry, 2(3), 214-226. [Link]
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ACS Medicinal Chemistry Letters. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. [Link]
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-
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LinkedIn. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
PubMed. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
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Technical Guide: Hydroxy-Functionalized Sulfonamide Derivatives in Organic Synthesis
Executive Summary
Hydroxy-functionalized sulfonamides represent a privileged scaffold in both medicinal chemistry and advanced organic synthesis. Merging the pharmacophoric stability of the sulfonamide (
This guide provides a technical deep-dive into the chemoselective synthesis, functionalization, and therapeutic application of these derivatives.[1] It moves beyond basic textbook definitions to address practical challenges: controlling
Structural Classes & Synthetic Logic
The "hydroxy-sulfonamide" chemical space is divided into three distinct mechanistic classes. Understanding this distinction is the first step in designing a viable synthetic route.
| Class | Structure | Synthetic Logic | Key Utility |
| Ring-opening of epoxides or sulfonylation of 1,2-amino alcohols. | Precursors to aziridines and sultams; chiral ligands. | ||
| Reaction of sulfonyl chlorides with hydroxylamine.[2] | Nitroxyl (HNO) donors; metalloenzyme inhibitors. | ||
| Aryl-Hydroxy Sulfonamides | Electrophilic aromatic substitution or phenol protection strategies. | Carbonic Anhydrase Inhibitors (CAIs); pH-sensitive probes. |
Core Synthesis Modules
Module A: Chemoselective Sulfonylation of Amino Alcohols
The primary challenge when reacting an amino alcohol with a sulfonyl chloride (
-
The Thermodynamic Reality: The amine is generally more nucleophilic than the alcohol. However, in the presence of strong bases (e.g.,
, ), the alkoxide forms, leading to bis-sulfonylation or exclusive -sulfonylation.[1] -
The Kinetic Solution: To achieve exclusive
-sulfonylation, maintain the pH between 8–10 or use a mild organic base (pyridine, ) at low temperatures ( ).
Critical Insight: If bis-sulfonylation occurs (
Module B: Epoxide Ring Opening
For
-
Regioselectivity: Under basic conditions, the sulfonamide anion attacks the least substituted carbon (steric control).[1] Under Lewis acid catalysis, attack often occurs at the more substituted carbon (electronic control).[1]
-
Catalysts: The use of bases like
in polar aprotic solvents (DMF) is standard.
Visualization: Synthetic Workflows
The following diagram illustrates the divergent pathways for synthesizing and utilizing hydroxy-sulfonamides.
Figure 1: Divergent synthetic pathways accessing the hydroxy-sulfonamide scaffold and its downstream applications.
Advanced Transformations: The Mitsunobu Cyclization[3]
One of the most valuable applications of hydroxy-functionalized sulfonamides is their conversion into sultams (cyclic sulfonamides). Sultams are bioisosteres of
The Mechanism:
The intramolecular Mitsunobu reaction utilizes the acidity of the sulfonamide proton (
-
Activation:
and DIAD (Diisopropyl azodicarboxylate) activate the alcohol. -
Cyclization: The deprotonated sulfonamide nitrogen attacks the activated carbon, closing the ring with inversion of configuration (if chiral).[1]
Protocol Tip: High dilution is often required to prevent intermolecular dimerization.[1]
Medicinal Chemistry: Carbonic Anhydrase Inhibition[4][5][6][7][8]
Hydroxy-sulfonamides are premier candidates for inhibiting Carbonic Anhydrases (CAs), ubiquitous metalloenzymes regulating pH and
Mechanism of Action
The sulfonamide moiety (
The "Tail" Strategy
The hydroxy-functionalized "tail" of the molecule is critical for Isoform Selectivity .
-
hCA II (Glaucoma target): Requires hydrophilic tails to interact with the hydrophilic half of the active site.
-
hCA IX (Tumor target): Often targeted using bulky or charged tails that cannot penetrate the tighter active sites of cytosolic isoforms (hCA I/II), improving selectivity for the transmembrane tumor-associated isoform.
Experimental Protocol: Selective Synthesis & Cyclization
Objective: Synthesis of a chiral sultam via a hydroxy-sulfonamide intermediate. Scope: Validated for gram-scale synthesis.
Step 1: Chemoselective -Sulfonylation
-
Setup: Charge a round-bottom flask with (S)-2-amino-1-propanol (10 mmol, 1.0 equiv) and DCM (50 mL).
-
Base Addition: Add triethylamine (12 mmol, 1.2 equiv) and cool to
under . -
Sulfonylation: Dropwise add tosyl chloride (10 mmol, 1.0 equiv) dissolved in DCM (10 mL) over 30 minutes.
-
Why? Slow addition at low temp prevents high local concentrations of electrophile, minimizing
-sulfonylation.[1]
-
-
Workup: Stir at RT for 4 hours. Quench with water.[1][4] Wash organic layer with 1M
(removes unreacted amine) and brine. Dry over . -
Validation:
NMR should show a doublet for the methyl group and aromatic signals. IR should show stretches ( ) and a broad OH stretch.
Step 2: Intramolecular Mitsunobu Cyclization[1]
-
Reagents: Dissolve the hydroxy-sulfonamide (5 mmol) and
(6 mmol) in anhydrous THF (100 mL). -
Cyclization: Cool to
. Add DIAD (6 mmol) dropwise. -
Completion: Stir overnight at RT.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).
-
Note: Triphenylphosphine oxide (
) is a difficult byproduct. A precipitation step with cold ether often helps remove the bulk of it before column chromatography.
-
Workflow Visualization: The Sultam Cycle
Figure 2: Mechanistic flow of the intramolecular Mitsunobu reaction converting hydroxy-sulfonamides to sultams.
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Reber, K. P., et al. (2024).[1] Chemoselective Amination of Halo(het)arene Sulfonyl Halides. The Journal of Organic Chemistry. Link
-
Steurer, M., & Bolm, C. (2010).[1][5] Synthesis of amino-functionalized sulfonimidamides and their application in the enantioselective Henry reaction. The Journal of Organic Chemistry. Link
-
Dandela, R., et al. (2025).[1] Metal-free efficient synthesis of aryl sulfonamides from N-hydroxy sulfonamide and amines. Organic & Biomolecular Chemistry. Link
-
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Link
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- 4. An RCM Strategy to Stereodiverse δ-Sultam Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of amino-functionalized sulfonimidamides and their application in the enantioselective Henry reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Solvent Selection for N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
[1]
Executive Summary & Compound Identity
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a bifunctional building block widely used in the synthesis of sulfonamide-based pharmaceuticals and as a plasticizing agent. Its solubility behavior is dictated by a "tug-of-war" between its hydrophobic tolyl tail and its hydrophilic sulfonamide-hydroxyl headgroup. Understanding this amphiphilic nature is critical for optimizing reaction yields and designing efficient purification schemes.
Physicochemical Profile
| Parameter | Data / Descriptor |
| Chemical Structure | 4-Me-Ph-SO₂-NH-(CH₂)₃-OH |
| CAS Number | 13379-98-1 |
| Molecular Weight | 229.30 g/mol |
| Physical State | Solid (Low melting point, typically 45–60 °C range) or viscous oil depending on purity.[1] |
| LogP (Predicted) | ~1.1 – 1.4 (Moderate Lipophilicity) |
| Key Functional Groups | Sulfonamide (-SO₂NH-): H-bond donor/acceptor, polar.Primary Alcohol (-OH): H-bond donor/acceptor, hydrophilic.Tolyl Ring: Hydrophobic, planar stacking. |
Solubility Landscape: The "Like Dissolves Like" Matrix
The solubility of this compound is governed by the competition between the crystal lattice energy (driven by intermolecular Hydrogen bonding between the -OH and -SO₂NH- groups) and the solvation energy.
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., N-propyl-p-toluenesulfonamide).
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary Choice. Excellent interaction with the aromatic ring and sulfonamide dipole. Standard solvent for synthesis and extraction.[2] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Breaks intermolecular H-bonds effectively. Ideal for nucleophilic substitution reactions but difficult to remove. |
| Alcohols | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | The terminal -OH group facilitates solvation via H-bonding. Ethanol is a prime candidate for recrystallization (often with water). |
| Ethers & Esters | THF, Ethyl Acetate (EtOAc) | Moderate to High | Good solubility. EtOAc is the preferred "green" solvent for extraction and chromatography. |
| Hydrocarbons | Hexane, Heptane, Toluene | Low / Insoluble | Antisolvent. The polar headgroup resists solvation in non-polar chains. Toluene may show sparing solubility due to π-π stacking. |
| Water | Water (pH 7) | Low (<5 mg/mL) | Despite the -OH group, the hydrophobic tolyl core limits water solubility. Solubility increases significantly at pH > 10 (deprotonation of sulfonamide). |
Experimental Protocols
Protocol A: Rapid Solubility Screening (Gravimetric)
Use this protocol to determine precise solubility limits for formulation or process scale-up.
-
Preparation: Weigh 100 mg of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break crystal lattice.
-
Endpoint: Record the volume (
) where the solution becomes optically clear. -
Calculation:
-
Verification: If
(Solubility > 200 mg/mL), stop and classify as "Freely Soluble."
Protocol B: Purification via Recrystallization
The most effective method for purifying this compound exploits its temperature-dependent solubility in alcohols or Ester/Alkane pairs.
System: Ethyl Acetate / Hexane (Solvent/Antisolvent)[3]
-
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (approx. 60°C).
-
Precipitation: Slowly add Hexane dropwise until a persistent cloudiness appears.
-
Nucleation: Add a few drops of Ethyl Acetate to clear the solution, then let it cool slowly to Room Temperature (RT).
-
Crystallization: Cool further to 0°C. White crystals should form.
-
Filtration: Filter and wash with cold Hexane.
Process Decision Framework (Visualization)
The following diagram illustrates the decision logic for solvent selection during the synthesis and purification of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.
Figure 1: Solvent selection decision tree based on process stage and solubility thermodynamics.
Applications & Handling Insights
Synthesis Implications
The synthesis of this compound typically involves the reaction of p-toluenesulfonyl chloride (TsCl) with 3-aminopropanol .
-
Reaction Solvent: DCM is the gold standard here.[2] Both reactants are highly soluble, and the byproduct (HCl) can be scavenged by a base (TEA/Pyridine) or washed away with water.
-
Phase Transfer: If using a biphasic system (Water/DCM), the product will reside almost exclusively in the DCM layer due to the lipophilic tosyl group overriding the hydrophilic alcohol.
Stability[1][5]
-
Hydrolysis: Stable in neutral and slightly acidic media.
-
Thermal: Stable up to ~150°C; however, prolonged heating in acidic alcohols may lead to esterification of the -OH group.
References
-
BLD Pharm. (2024). Product Datasheet: N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide (CAS 13379-98-1).[4] Retrieved from
-
Stenfors, B. A., & Ngassa, F. N. (2021).[5][6] "The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives." European Journal of Chemistry, 12(1), 109-116.[5] (Provides synthesis protocols and solubility context for sulfonamide analogs).
-
PubChem. (2025).[7] Compound Summary: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. National Library of Medicine.[7] Retrieved from
-
OECD SIDS. (1994). p-Toluenesulfonamide: SIDS Initial Assessment Report. UNEP Publications. (Baseline solubility data for the parent sulfonamide core).
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p-Toluenesulfonamide: A Pivot Point in Medicinal Chemistry
From Synthetic Intermediate to Therapeutic Agent
Executive Summary
p-Toluenesulfonamide (PTSA) represents a dual-function scaffold in modern drug discovery. Traditionally viewed merely as a stable intermediate for the synthesis of sulfonylurea hypoglycemics (e.g., Tolbutamide, Gliclazide), recent pharmacological investigations have repositioned PTSA as a bioactive moiety with direct oncolytic properties. This technical guide analyzes the chemical reactivity of PTSA, details its transformation into high-value active pharmaceutical ingredients (APIs), and provides validated protocols for both classical condensation and modern transition-metal-catalyzed cross-couplings.
Chemical Foundation & Reactivity Profile
The utility of PTSA stems from the sulfonamide functional group (
-
Acidity & Nucleophilicity: The sulfonyl group is strongly electron-withdrawing, rendering the N-H protons acidic (
). In the presence of weak bases (e.g., , ), the nitrogen becomes a potent nucleophile, capable of attacking electrophiles such as isocyanates (in sulfonylurea synthesis) or aryl halides (in Buchwald-Hartwig couplings). -
Stability: The para-methyl group blocks the C4 position, preventing unwanted electrophilic aromatic substitution at the most reactive site, thereby directing modifications to the nitrogen atom or the ortho-positions under forcing conditions.
Synthetic Workflows: From Toluene to API
The synthesis of PTSA-derived drugs generally follows a linear pathway starting from toluene. The critical divergence point is the sulfonamide intermediate, which can undergo N-acylation or N-arylation.
Visualization: The Tolbutamide Pathway
The following diagram illustrates the classical synthesis of Tolbutamide, a first-generation potassium channel blocker, highlighting the critical reagents at each step.
Figure 1: Step-wise synthesis of Tolbutamide from Toluene.[1][2][3][4][5] The sulfonamide nitrogen acts as the nucleophile in the final step.
Experimental Protocols
Protocol A: Classical Synthesis of Tolbutamide
Objective: Synthesis of N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide (Tolbutamide) via nucleophilic addition. Mechanism: The base (Triethylamine) deprotonates the sulfonamide, enhancing its nucleophilicity to attack the electrophilic carbon of the isocyanate.
Reagents:
-
p-Toluenesulfonamide (PTSA): 1.0 eq[2]
-
Triethylamine (
): 1.2 eq[2][6] -
Solvent: Anhydrous Tetrahydrofuran (THF)[2]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with PTSA (10 mmol) and anhydrous THF (50 mL) under an inert atmosphere (
). -
Activation: Add
(12 mmol) dropwise. Stir for 15 minutes at to facilitate deprotonation. -
Addition: Add n-butyl isocyanate (10 mmol) dropwise via a syringe pump to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature, then heat to
for 4 hours. Monitor consumption of PTSA via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). -
Work-up: Evaporate THF under reduced pressure. Dissolve the residue in 5% NaOH (converts product to water-soluble sodium salt). Filter off unreacted insoluble impurities.
-
Precipitation: Acidify the filtrate with 1M HCl to pH 3-4. The Tolbutamide will precipitate as a white solid.
-
Purification: Recrystallize from ethanol/water to achieve pharmaceutical purity (>99%).
Protocol B: Advanced N-Arylation (Buchwald-Hartwig)
Objective: Synthesis of N-aryl sulfonamides (potential anticancer scaffolds) using Pd-catalysis.
Why this method? Classical Ullmann coupling requires high temperatures (
Reagents:
-
PTSA: 1.0 eq[2]
-
Aryl Bromide: 1.0 eq
-
Catalyst:
(1 mol%) -
Ligand: Xantphos (2 mol%)
-
Base:
(1.5 eq) -
Solvent: Dioxane (
)
Methodology:
-
Combine PTSA, Aryl Bromide,
, Xantphos, and in a Schlenk tube. -
Evacuate and backfill with Argon (3x).
-
Add anhydrous Dioxane.
-
Stir at
for 12-18 hours. -
Filter through Celite, concentrate, and purify via flash chromatography.
Therapeutic Applications & Case Studies
Case Study 1: Metabolic Disease (Sulfonylureas)
PTSA is the structural anchor for "First Generation" sulfonylureas.
-
Drug: Tolbutamide, Gliclazide.
-
Mechanism: These drugs bind to the SUR1 subunit of the
channel in pancreatic -cells. The sulfonamide group is critical for high-affinity binding. -
SAR Insight: The distance between the sulfonamide nitrogen and the lipophilic tail (butyl or azabicyclo ring) dictates potency. The p-methyl group on the benzene ring enhances lipophilicity, aiding membrane penetration.
Case Study 2: Oncology (Direct Agent & Derivatives)
Recent clinical trials have investigated PTSA (para-toluenesulfonamide) as a therapeutic agent for solid tumors.[8]
-
Indication: Non-Small Cell Lung Cancer (NSCLC) and Hepatocellular Carcinoma.[8][9]
-
Mechanism:
-
Carbonic Anhydrase Inhibition: Sulfonamides coordinate with the Zinc ion in the active site of Carbonic Anhydrase (CA-II/IX), disrupting pH regulation in hypoxic tumor environments.
-
mTOR Pathway: PTSA has been observed to inhibit the mTOR/p70S6K signaling pathway, reducing protein synthesis in rapidly dividing cancer cells.
-
Table 1: Comparative Applications of PTSA
| Application Domain | Role of PTSA | Key Derivative | Mechanism of Action | Status |
| Metabolic | Intermediate | Tolbutamide | FDA Approved (Legacy) | |
| Metabolic | Intermediate | Gliclazide | FDA Approved (Current) | |
| Oncology | Active Agent | PTSA (Pure) | CA Inhibition / mTOR suppression | Phase II/III Clinical Trials |
| Oncology | Scaffold | E7010 | Tubulin Polymerization Inhibitor | Research / Clinical |
Mechanistic Visualization
The following diagram details the catalytic cycle for the Buchwald-Hartwig amination of PTSA, a key reaction for generating novel drug candidates.
Figure 2: Pd-Catalyzed Cross-Coupling Cycle for PTSA N-Arylation.
References
-
Patsnap Synapse. (2024).[10] Para-Toluenesulfonamide: Drug Targets, Indications, Patents. Retrieved from [Link]
-
Frontiers in Pharmacology. (2018). Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway.[8] Retrieved from [Link]
-
Journal of Organic Chemistry. (2006). Facile N-Arylation of Amines and Sulfonamides.[5][7] Retrieved from [Link]
-
Apicule. (2024).[10] P-Toluenesulfonamide (CAS No: 70-55-3) API Intermediate Manufacturers.[11] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyinfoline.com [pharmacyinfoline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Para-Toluenesulfonamide Induces Anti-tumor Activity Through Akt-Dependent and -Independent mTOR/p70S6K Pathway: Roles of Lipid Raft and Cholesterol Contents [frontiersin.org]
- 9. Para-Toluenesulfonamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
- 11. apicule.com [apicule.com]
Methodological & Application
Application Notes & Protocols: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide as a Versatile Pharmaceutical Intermediate
Authored by: Senior Application Scientist, Gemini Division
Introduction: The Strategic Importance of Bifunctional Intermediates
In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a multi-step reaction sequence often hinge on the strategic selection of key building blocks. Pharmaceutical intermediates are the foundational components from which complex Active Pharmaceutical Ingredients (APIs) are constructed.[1] N-(3-hydroxypropyl)-4-methylbenzenesulfonamide stands out as a particularly valuable intermediate due to its bifunctional nature. It incorporates a stable, tosyl-protected primary amine and a reactive primary hydroxyl group within a simple three-carbon aliphatic chain.
This dual functionality offers synthetic chemists a powerful tool for molecular construction. The p-toluenesulfonyl (tosyl or Ts) group serves as a robust protecting group for the amine, masking its nucleophilicity and preventing unwanted side reactions during the modification of other parts of a molecule.[2][3] Concurrently, the terminal hydroxyl group provides a reactive handle for a variety of chemical transformations, including oxidation, esterification, or conversion into an excellent leaving group to facilitate nucleophilic substitution.[3][4] This guide provides an in-depth exploration of the chemical principles and practical methodologies for leveraging N-(3-hydroxypropyl)-4-methylbenzenesulfonamide in pharmaceutical development workflows.
Physicochemical & Handling Data
Proper handling and storage are paramount for maintaining the integrity of the intermediate. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 13379-98-1 | [5] |
| Molecular Formula | C₁₀H₁₅NO₃S | [5] |
| Molecular Weight | 229.30 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [6] |
| Solubility | Soluble in polar organic solvents like THF, DCM, Methanol | [7] |
| Storage | Sealed in a dry environment at room temperature | [5] |
The Chemistry of a Dual-Action Intermediate
The utility of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide stems from the distinct and controllable reactivity of its two functional groups. Understanding the roles of the N-tosyl group and the hydroxyl group is crucial for strategic synthetic planning.
The N-Tosyl Group: A Robust Amine Protector
The tosyl group is a widely used protecting group for amines due to the high stability of the resulting sulfonamide.[3][8] This stability is critical in complex syntheses where various reagents and conditions are employed.
-
Mechanism of Protection: Amines are typically protected by reacting them with p-toluenesulfonyl chloride (TsCl) in the presence of a base.[8] The sulfonamide bond formed is stable across a wide pH range and is resistant to many nucleophiles and oxidizing agents.
-
Causality of Stability: The strong electron-withdrawing nature of the sulfonyl group delocalizes the lone pair of electrons on the nitrogen atom, significantly reducing its nucleophilicity and basicity. This electronic effect prevents the amine from participating in unintended reactions.[9]
The Hydroxyl Group: A Handle for Nucleophilic Substitution
While stable, the hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions because its departure would form the highly basic and unstable hydroxide ion (HO⁻).[10] A core strategy in synthetic chemistry is to convert the hydroxyl group into a better leaving group, most commonly a tosylate.[10][11]
-
Activation via Tosylation: Reacting the hydroxyl group of our intermediate with p-toluenesulfonyl chloride (TsCl) converts it into a tosylate (-OTs). The tosylate anion is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonyl oxygens and the aromatic ring, making it a very weak base.[2][10]
The logical workflow for utilizing this intermediate can be visualized as a divergent pathway, allowing chemists to choose which functionality to address first based on the overall synthetic goal.
Caption: Divergent synthetic pathways for N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices. All reactions should be carried out in a fume hood with appropriate personal protective equipment.
Protocol 1: Activation of the Hydroxyl Group via Tosylation
This protocol converts the terminal alcohol into a tosylate, preparing the molecule for nucleophilic substitution. The choice of a non-nucleophilic base like pyridine is critical to prevent it from competing with the alcohol during the reaction.
Objective: To synthesize 3-(N-tosylamino)propyl 4-methylbenzenesulfonate.
Materials:
-
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol)
-
Pyridine (2.0 mL) or Triethylamine (1.5 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Setup: Dissolve N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (2.0 mL) to the cooled solution. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 mmol) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
-
Workup:
-
Dilute the mixture with additional DCM (20 mL).
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL) to remove excess pyridine, followed by saturated NaHCO₃ solution (10 mL), and finally brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting product can be purified by column chromatography on silica gel if necessary.
Caption: Simplified mechanism for the tosylation of an alcohol.
Protocol 2: Deprotection of the N-Tosyl Group
Removing the tosyl group is a critical step to liberate the amine for subsequent reactions. The stability of the sulfonamide bond means that deprotection often requires reductive conditions or strong acids.[3][8] Milder methods have been developed to accommodate sensitive functional groups elsewhere in the molecule.[7]
The following table compares common deprotection strategies.
| Method | Reagents & Conditions | Advantages | Disadvantages & Incompatibilities | Source |
| Reductive Cleavage | Na/NH₃(l); Sodium naphthalenide | Highly effective | Harsh conditions, not compatible with reducible groups (esters, ketones) | [7] |
| Acidic Hydrolysis | HBr/AcOH, reflux; HF | Strong cleavage | Requires high temperatures, harsh acidic conditions can degrade sensitive molecules | [12][13] |
| Mild Basic Hydrolysis | Cesium Carbonate (Cs₂CO₃) in THF/MeOH | Very mild, tolerates many functional groups | Can be slow, effectiveness depends on substrate | [7][12] |
Objective: To deprotect the N-tosyl group using a mild Cesium Carbonate method.
Materials:
-
N-tosyl protected compound (1.0 mmol)
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Methanol (MeOH) (5 mL)
-
Water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the N-tosyl protected starting material (1.0 mmol) in a 2:1 mixture of THF and Methanol (15 mL total) at room temperature.[7] The mixed solvent system is often necessary as many N-tosyl compounds have poor solubility in methanol alone.[7]
-
Base Addition: Add cesium carbonate (3.0 mmol, 3 equivalents) to the solution. The use of cesium carbonate is key to the mildness of this procedure; other alkali carbonates like Na₂CO₃ are often ineffective.[7]
-
Reaction: Stir the mixture at ambient temperature. Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to over 24 hours depending on the substrate.
-
Workup:
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
To the residue, add water (15 mL) and stir for 10 minutes to dissolve inorganic salts.
-
The deprotected amine product, which is often less polar, may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate).
-
-
Purification: Filter the solid product and wash with water, or perform a standard liquid-liquid extraction. Dry the isolated product under vacuum.[12]
Caption: Step-by-step workflow for mild N-tosyl deprotection.
Conclusion
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a quintessential example of a strategic pharmaceutical intermediate. Its architecture, featuring a robustly protected amine and a readily activatable alcohol, provides chemists with significant synthetic flexibility. By understanding the underlying chemical principles and employing validated protocols for its transformation, researchers can efficiently construct complex molecular frameworks. The ability to perform orthogonal reactions—selectively modifying one functional group while the other remains inert—is a cornerstone of modern synthetic strategy, and this intermediate is an exemplary tool for such an approach.
References
- Benchchem. Deprotection methods for the N-tosyl group on a hydantoin ring. Benchchem.
- Oreate AI Blog. (2026, January 15). Understanding Tosylate: A Key Player in Organic Chemistry. Oreate AI Blog.
- ResearchGate. Deprotection of N-tosylated indoles and related structures using cesium carbonate. ResearchGate.
- Benchchem. A Technical Guide to the Mechanism of Action of the Tosyl Group in Tos-PEG7-OH. Benchchem.
- Grokipedia. Tosyl group. Grokipedia.
- SciSpace. A simple and mild method for the removal of the NIm-tosyl protecting group. SciSpace.
- Wikipedia. Tosyl group. Wikipedia.
- BLDpharm. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide. BLDpharm.
- Google Patents. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
- Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. PMC.
- Benchchem. An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
- CymitQuimica. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide. CymitQuimica.
- Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem.
Sources
- 1. srinichem.com [srinichem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. 13379-98-1|N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 6. CAS 80-39-7: N-Ethyl-4-methylbenzenesulfonamide [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding Tosylate: A Key Player in Organic Chemistry - Oreate AI Blog [oreateai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
Functionalization of hydroxyl group in N-tosyl-3-aminopropanol
Application Note: Functionalization of Hydroxyl Group in N-Tosyl-3-aminopropanol
Executive Summary
N-Tosyl-3-aminopropanol (1 ) is a bifunctional building block critical in the synthesis of azetidines, polyamines, and macrocyclic linkers. Its reactivity is defined by the competition between the primary hydroxyl group and the acidic sulfonamide nitrogen (pKa ~10–11). This guide details the protocols for selectively functionalizing the hydroxyl group while managing the risk of intramolecular cyclization (N-alkylation). We cover oxidation to aldehydes, conversion to leaving groups (halides/sulfonates), and Mitsunobu couplings, providing specific conditions to control chemo-selectivity.
Chemoselectivity & Mechanistic Insight
The core challenge in handling 1 is the "Cyclization Trap." Upon activation of the hydroxyl group (converting OH to a leaving group LG), the sulfonamide nitrogen can act as an intramolecular nucleophile, displacing the leaving group to form N-tosylazetidine (2) .
-
Path A (Linear Functionalization): Requires neutral/acidic conditions or rapid trapping of the intermediate to prevent N-deprotonation.
-
Path B (Cyclization): Promoted by base (K₂CO₃, NaH, KOH) and heat. Often the desired pathway for azetidine synthesis.
-
Path C (Oxidation): Preserves the carbon skeleton, yielding the aldehyde.
Visual Workflow: Reactivity Divergence
Caption: Divergent pathways for N-tosyl-3-aminopropanol. Red arrow indicates the thermodynamic sink (cyclization) if base is present.
Detailed Experimental Protocols
Protocol 1: Oxidation to N-Tosyl-3-aminopropanal
Target: Generation of the aldehyde for reductive amination or Wittig reactions.
Method A: Swern Oxidation (Standard) This method is preferred for small-scale, high-purity synthesis.
-
Reagents: Oxalyl chloride (1.5 eq), DMSO (3.0 eq), Et₃N (5.0 eq), DCM (anhydrous).
-
Setup: Flame-dried 3-neck flask, N₂ atmosphere, -78°C cryostat.
-
Procedure:
-
Add oxalyl chloride (1.5 mmol) to DCM (10 mL) and cool to -78°C.
-
Add DMSO (3.0 mmol) dropwise (gas evolution!). Stir for 15 min.
-
Add N-tosyl-3-aminopropanol (1.0 mmol) in DCM (5 mL) dropwise over 10 min.
-
Stir at -78°C for 45 min.
-
Add Et₃N (5.0 mmol) dropwise. The solution will turn cloudy.
-
Allow to warm to 0°C over 1 hour.
-
-
Workup: Quench with sat. NH₄Cl. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1][2]
-
Validation: Aldehyde proton signal in ¹H NMR at ~9.7 ppm (t).
Method B: Parikh-Doering Oxidation (Scalable/Mild) Avoids cryogenic conditions and CO generation; better for larger batches.
-
Reagents: SO₃·Pyridine complex (3.0 eq), DMSO (solvent/reagent), Et₃N (5.0 eq).
-
Procedure:
-
Dissolve 1 (1.0 equiv) in DMSO (0.5 M concentration) and Et₃N (5.0 equiv).
-
Cool to 0°C.[3]
-
Add SO₃·Py (3.0 equiv) in portions (exothermic).
-
Stir at 0°C for 1 h, then allow to warm to RT for 2 h.
-
-
Workup: Pour into ice water. Extract with EtOAc. Wash extensively with water (to remove DMSO) and brine.
Protocol 2: Controlled Activation & Cyclization (Synthesis of N-Tosylazetidine)
Target: Intramolecular displacement to form the 4-membered heterocycle.
Method: One-Pot Tosylation/Cyclization This protocol intentionally utilizes the base to drive the reaction to the azetidine.
-
Reagents: TsCl (2.2 eq), K₂CO₃ (4.0 eq), MeCN (Reagent Grade).
-
Procedure:
-
Suspend 1 (1.0 equiv) and K₂CO₃ (4.0 equiv) in MeCN (0.2 M).
-
Add TsCl (2.2 equiv) portion-wise at RT.[4]
-
Heated Phase: Reflux the mixture (80°C) for 6–12 hours.
-
Mechanism:[5][6][7][8][9] The first eq of TsCl tosylates the alcohol.[2] The base deprotonates the sulfonamide (NHTs), which then attacks the O-Ts carbon.
-
-
Workup: Filter off solids (salts). Evaporate solvent.[2][3][10][11][12] Redissolve in EtOAc, wash with water/brine.
-
Purification: Flash chromatography (Hex/EtOAc 4:1).
-
Validation: Disappearance of OH and NH signals in IR/NMR. Appearance of characteristic azetidine ring protons (~3.5-4.0 ppm).
Protocol 3: Mitsunobu Coupling (Ether Synthesis)
Target: Coupling with phenols or imides without cyclizing.
Critical Note: The pKa of the nucleophile is key. If the external nucleophile (e.g., Phenol, pKa ~10) is similar to the NHTs (pKa ~11), mixtures may occur. Using a slightly more acidic nucleophile or pre-forming the betaine helps.
-
Reagents: PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), Phenol/Nucleophile (1.2 eq), THF (anhydrous).
-
Procedure:
-
Dissolve 1 (1.0 equiv), PPh₃ (1.5 equiv), and the Nucleophile (1.2 equiv) in THF at 0°C.
-
Add DIAD (1.5 equiv) dropwise over 20 min. Do not allow temperature to rise rapidly.
-
Stir at RT for 12–24 h.
-
-
Workup: Concentrate. Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide). Filter.
-
Purification: Column chromatography is essential to separate the product from reduced hydrazine byproducts.
Protocol 4: Isolation of Linear Activated Species (Mesylate/Tosylate)
Target: Isolating the leaving group intermediate without cyclization.
To isolate the O-sulfonate (e.g., for displacement by an external nucleophile like Azide or Cyanide), you must suppress N-deprotonation.
-
Reagents: MsCl (1.2 eq), Et₃N (1.5 eq), DCM, 0°C .
-
Procedure:
-
Dissolve 1 in DCM at 0°C.
-
Add Et₃N (1.5 eq).
-
Add MsCl (1.2 eq) dropwise very slowly.
-
Quench Early: Monitor by TLC. Stop immediately upon consumption of starting material (usually < 1 h).
-
Acidic Workup (Critical): Wash with cold 1M HCl immediately. This keeps the sulfonamide protonated and prevents cyclization during extraction.
-
Dry over MgSO₄ and concentrate at low temperature (<30°C) .
-
-
Storage: Use immediately. The linear mesylate will cyclize to the azetidine salt or free base upon standing.
Quantitative Data Summary
| Transformation | Reagents | Conditions | Typical Yield | Key Risk |
| Oxidation (Aldehyde) | (COCl)₂, DMSO, Et₃N | -78°C to 0°C | 85-95% | Odor (Me₂S), CO evolution. |
| Cyclization (Azetidine) | TsCl, K₂CO₃ | MeCN, Reflux | 75-90% | Incomplete cyclization if base is weak. |
| Mitsunobu (Ether) | PPh₃, DIAD, Ar-OH | THF, 0°C to RT | 60-80% | Separation from PPh₃O; N-alkylation competition. |
| Activation (Mesylate) | MsCl, Et₃N | DCM, 0°C | Unstable* | Spontaneous cyclization if not kept cold/acidic. |
References
-
Synthesis of N-Tosyl Aziridines/Azetidines
- Title: Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines
- Source: Molecules 2002, 7(12), 902-908.
-
URL:[Link] (Note: Protocol adaptable for 3-aminopropanol using Method A).
-
Mitsunobu Reaction Guidelines
-
Swern Oxidation Protocol
-
Parikh-Doering Oxidation
- Title: Sulfur trioxide in the oxid
- Source: J. Am. Chem. Soc. 1967, 89, 21, 5505–5507.
-
URL:[Link]
Sources
- 1. Alcohol to Aldehyde - Swern Oxidation [commonorganicchemistry.com]
- 2. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Swern oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(3-hydroxypropyl)-4-methylbenzenesulfonamide Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Selectivity Control for Sulfonylation of 3-Amino-1-propanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Chemistry
The Challenge: The synthesis of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide presents a classic chemoselectivity problem. You are reacting 4-toluenesulfonyl chloride (TsCl) with 3-amino-1-propanol, a bifunctional molecule containing both a primary amine and a primary alcohol.
The Goal: Selective N-sulfonylation (forming the sulfonamide) while avoiding O-sulfonylation (forming the sulfonate ester) or bis-sulfonylation (reacting at both sites).
The Mechanism:
The reaction relies on the nucleophilicity differential between the amine (
-
Amine pKa: ~10 (Protonated form)
-
Alcohol pKa: ~16
-
Implication: Under neutral to mildly basic conditions, the amine is a significantly better nucleophile. However, if the reaction environment becomes too basic (deprotonating the alcohol) or if TsCl is present in large excess, the hydroxyl group will attack the sulfur, forming the O-tosyl impurity (an ester), which drastically lowers yield and complicates purification.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways you must control.
Figure 1: Reaction landscape showing the kinetic favorability of N-sulfonylation (Path A) versus competing side reactions.
Standard Operating Procedure (High-Yield Protocol)
Do not rely on aqueous Schotten-Baumann conditions (water/THF + NaOH) for this specific substrate if yield is paramount. The product has significant water solubility, leading to extraction losses. Use this Anhydrous Organic Phase Protocol .
Reagents & Stoichiometry
| Component | Equivalents | Role | Critical Note |
| 3-Amino-1-propanol | 1.05 eq | Nucleophile | Slight excess ensures complete consumption of TsCl. |
| TsCl | 1.00 eq | Electrophile | Limiting Reagent. Never use excess; it promotes O-tosylation. |
| Triethylamine (TEA) | 1.20 eq | HCl Scavenger | Mild base prevents alcohol deprotonation. |
| DCM (CH₂Cl₂) | Solvent | Medium | Must be dry (anhydrous) to prevent TsCl hydrolysis. |
Step-by-Step Workflow
-
Preparation: Dissolve 3-amino-1-propanol (1.05 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).
-
Temperature Control: Cool the solution to 0°C using an ice bath.
-
Why? Lower temperature increases the selectivity ratio of Amine:Alcohol attack.
-
-
Addition: Dissolve TsCl (1.0 eq) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.
-
Why? Slow addition keeps the concentration of free TsCl low, preventing it from reacting with the less nucleophilic hydroxyl group on the already-formed product.
-
-
Reaction: Allow to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 1:1).
-
Quench: Add water to quench any remaining TsCl.
Troubleshooting & FAQs
Direct solutions to common failure modes.
Issue 1: "I see a spot on TLC that runs higher than my product."
Diagnosis: This is likely the O-tosylated impurity or the Bis-tosylated product.
-
Cause: You likely used excess TsCl or added it too quickly. Once the amine reacts, the remaining TsCl will eventually find the hydroxyl group.
-
Solution:
Issue 2: "My yield is low (<50%), but the reaction looked clean."
Diagnosis: Extraction Loss . The product contains a sulfonamide (-NH-SO2-) and a free hydroxyl (-OH) group. It is amphiphilic and moderately water-soluble.
-
Cause: Standard aqueous workup (partitioning between water and DCM) often leaves product in the aqueous layer.
-
Solution (The "Salting Out" Method):
-
During workup, saturate the aqueous layer with NaCl (brine) before extraction.
-
Use Ethyl Acetate (EtOAc) instead of DCM for extraction; it pulls polar alcohols better.
-
Perform 3–4 extractions, not just one.
-
Issue 3: "The product is an oil that won't crystallize."
Diagnosis: Impurities (TEA salts or trace starting material) are preventing crystal lattice formation.
-
Solution:
-
Acid Wash: Wash the organic layer with 1M HCl. This protonates and removes unreacted amine and TEA.
-
Base Wash: Wash with Sat. NaHCO₃ to remove hydrolyzed TsOH.
-
Crystallization: Try a solvent system of EtOAc/Hexane or Ethanol/Water .[2] Scratch the flask to induce nucleation.
-
Purification Decision Tree
Use this logic flow to determine the best isolation method based on your crude purity.
Figure 2: Workflow for isolating the target sulfonamide based on TLC impurity profile.
References
- Selectivity of Sulfonylation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General principles of nucleophilicity: Amine > Alcohol).
-
Reagent Properties (3-Amino-1-propanol): National Center for Biotechnology Information. (2025).[2][3][4][5][6] PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link]
-
pKa Values: Master Organic Chemistry. (2026).[7][8] The pKa Table Is Your Friend. (Comparison of Alcohol pKa ~16 vs Ammonium pKa ~10). Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Hydroxypropyl 4-methylbenzenesulfonate | C10H14O4S | CID 11961356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Purification methods for N-(3-hydroxypropyl)-p-toluenesulfonamide
Technical Support Center: N-(3-hydroxypropyl)-p-toluenesulfonamide
Ticket ID: PUR-5472-56-0 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Purification Protocols & Troubleshooting for N-(3-hydroxypropyl)-p-toluenesulfonamide
Executive Summary
Welcome to the technical support hub for N-(3-hydroxypropyl)-p-toluenesulfonamide (CAS: 5472-56-0).
If you are accessing this guide, you are likely facing one of two issues:
-
Physical State Ambiguity: Your product is a viscous, sticky oil instead of the expected crystalline solid.
-
Impurity Persistence: You are struggling to remove unreacted p-toluenesulfonyl chloride (TsCl) or the O-sulfonated byproduct.
This molecule is amphiphilic, containing a lipophilic tosyl group and a hydrophilic hydroxyl tail. This duality complicates purification, as the compound can "drag" impurities into both aqueous and organic phases if the pH is not strictly controlled.
Module 1: The Chemistry of Your Impurities
Before attempting purification, you must understand what you are fighting. The synthesis typically involves reacting p-toluenesulfonyl chloride (TsCl) with 3-amino-1-propanol.
The Reaction Landscape:
-
Target: N-sulfonylation (Amide formation).
-
Major Competitor: O-sulfonylation (Ester formation).
-
The Trap: If you use excess TsCl or high temperatures, you will form the N,O-ditosylated side product, which is a nightmare to separate by crystallization.
Visualizing the Pathway (Graphviz):
Caption: Reaction pathway showing the competition between N-sulfonylation (Target) and O-sulfonylation (Impurity).
Module 2: The "Golden Standard" Workup Protocol
Do not rush to chromatography. 90% of purity issues are solved in the separatory funnel. This protocol utilizes the acidity of the sulfonamide proton (pKa ~10-11) and the basicity of the starting amine.
Prerequisites:
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Reagents: 1M HCl, Saturated NaHCO₃, Brine.
Step-by-Step Procedure:
-
Quench: Dilute your reaction mixture with water to hydrolyze remaining TsCl. Stir vigorously for 30 minutes.
-
Phase Separation: Extract with DCM. Discard the aqueous layer (contains salts).
-
The Acid Wash (Critical): Wash the organic layer with 1M HCl (2x) .
-
Why? This protonates unreacted 3-amino-1-propanol, forcing it into the aqueous layer.
-
-
The Base Wash: Wash the organic layer with Saturated NaHCO₃ (2x) .
-
Why? This removes p-toluenesulfonic acid (TsOH) generated from TsCl hydrolysis.
-
Warning: Do NOT use strong base (NaOH) here. High pH can deprotonate your sulfonamide product, pulling it into the water waste.
-
-
Drying: Dry over MgSO₄, filter, and concentrate.
Outcome Check:
-
Result: You should have a white to off-white solid or a very viscous, clear oil.
-
If Yellow: You likely have trace nitrated impurities (if nitro-TsCl was used) or oxidation products. Proceed to Module 3.
Module 3: Advanced Purification (Crystallization & Chromatography)
If the workup didn't yield >98% purity, choose your path based on the physical state of your crude material.
Path A: Recrystallization (For Solids)
If your crude material solidifies upon scratching or cooling, recrystallization is the most efficient method.
| Parameter | Recommendation | Notes |
| Solvent System | Toluene / Ethyl Acetate | Start with hot Toluene, add EtOAc dropwise until dissolved. |
| Alternative System | Ethanol / Water | Dissolve in min. hot EtOH, add warm H₂O until turbid. |
| Cooling Rate | Slow (Room Temp → 4°C) | Rapid cooling traps impurities (oiling out). |
| Seed Crystal | Highly Recommended | If available, seeding prevents "oiling out." |
Path B: Flash Column Chromatography (For Oils)
If your product remains an oil (common due to MP depression by impurities), use silica gel chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase Gradient:
-
Start: 100% Dichloromethane (DCM).
-
Ramp: 0% → 5% Methanol (MeOH).
-
-
TLC Visualization: UV (254 nm) or Iodine Stain.
-
Note: The product is polar. It will elute after non-polar impurities (like bis-tosylates) but before the baseline junk.
-
Decision Logic Diagram (Graphviz):
Caption: Decision tree for selecting the appropriate purification method based on physical state.
Module 4: Analytical Validation
How do you know you have the Right molecule?
1H NMR Diagnostic Peaks (CDCl₃, approx ppm):
-
δ 2.43 (s, 3H): Methyl group on the tosyl ring.[1]
-
δ 7.3 - 7.8 (dd, 4H): Aromatic protons (AA'BB' system) of the tosyl group.
-
δ 2.9 - 3.1 (t, 2H): Methylene next to Nitrogen (-CH₂-N-).
-
δ 3.6 - 3.8 (t, 2H): Methylene next to Oxygen (-CH₂-O-).
-
δ 4.8 - 5.5 (broad): Sulfonamide NH and Hydroxyl OH (exchangeable with D₂O).
Common Red Flags:
-
Extra Doublets in Aromatic Region: Indicates unreacted TsCl or TsOH.
-
Two Methyl Singlets: Indicates a mixture of product and O-tosylated impurity.
Frequently Asked Questions (FAQ)
Q1: My product is a sticky oil that refuses to crystallize. Is it ruined? A: Not necessarily. N-alkyl sulfonamides often have low melting points (50–60°C). Small amounts of solvent (DCM/EtOAc) or impurities (specifically the O-tosyl ester) can depress the melting point significantly, keeping it liquid.
-
Fix: Put the oil under high vacuum (<1 mbar) for 12 hours while gently heating (40°C) to remove solvent traces. If it still doesn't solidify, proceed to Column Chromatography (Path B).
Q2: I used NaOH for the wash, and my yield plummeted. Why? A: Sulfonamide protons (-NH-SO₂-) are acidic (pKa ~10). Washing with strong base (NaOH, pH 14) deprotonates the nitrogen, creating a water-soluble salt (N-Na⁺). You likely washed your product down the drain.
-
Fix: Acidify your aqueous waste layer to pH 2 with HCl and re-extract with DCM. Your product should return.
Q3: Can I use this product if it's slightly yellow? A: For most applications (e.g., polymer synthesis or further derivatization), a slight yellow tint is acceptable and usually due to trace oxidation of phenolic impurities or minor conjugation. If you require analytical grade, recrystallize from Ethanol/Water with activated charcoal to remove the color.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Sulfonamide formation and purification).
-
Organic Syntheses. (1963). N-(p-Toluenesulfonyl) derivatives of amino acids and amines. Org. Synth. Coll. Vol. 4, p. 943. (Foundational method for TsCl reactions).
-
Stenfors, B. A., & Ngassa, F. N. (2021).[2][3] The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(1), 109–116.[2] (Crystallization solvent systems for sulfonamides).
-
PubChem. (n.d.). p-Toluenesulfonamide Compound Summary. National Center for Biotechnology Information. (Physical property data for sulfonamide class).
Sources
Technical Support Center: Recrystallization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.
Introduction to Recrystallization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by both polar functional groups (hydroxyl and sulfonamide) and a nonpolar aromatic ring. This amphiphilic nature presents unique challenges and opportunities in selecting an appropriate recrystallization solvent. The ideal solvent or solvent system must exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures to ensure high recovery of purified crystals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most suitable solvent for the recrystallization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide?
There is no single "best" solvent, as the optimal choice depends on the purity of the crude material and the desired crystal morphology. However, given the molecule's structure, a mixed solvent system is often the most effective approach.[1]
-
Primary Recommendation: An isopropanol-water or ethanol-water mixture is an excellent starting point. The alcohol solubilizes the nonpolar benzene ring, while the water acts as an anti-solvent, reducing solubility upon cooling. A 70% (v/v) isopropanol-water solution is a common and effective choice for many sulfonamides.[1]
-
Alternative Solvent: Ethyl acetate can also be a viable option.[2] It has a good boiling point for recrystallization and can often be used in conjunction with an anti-solvent like hexane or heptane to maximize crystal yield.[2]
Q2: My compound is not dissolving in the hot solvent. What should I do?
This issue typically arises from using an insufficient volume of solvent or a solvent system with poor solvating power at high temperatures.
-
Solution: Gradually add more of the hot solvent mixture to the flask until the compound fully dissolves.[1] It is crucial to add the minimum amount of hot solvent necessary for complete dissolution to avoid low recovery.[1] If the compound remains insoluble even with a large volume of solvent, the chosen solvent system is likely inappropriate.
Q3: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase rather than forming a crystal lattice.
-
Causality: This is often due to a solution that is too concentrated or cooled too quickly. The solvent may also be too poor for the compound at all temperatures.
-
Troubleshooting Steps:
-
Re-heat the solution until the oil redissolves.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. Insulating the flask with a cloth or placing it in a warm water bath that cools to room temperature can promote slower crystal growth.[1]
-
Q4: The recovery of my purified crystals is very low. What are the likely causes?
Low recovery is a common challenge in recrystallization and can be attributed to several factors:
-
Excessive Solvent: Using too much solvent is the most frequent cause of poor yield, as a significant portion of the product will remain in the mother liquor.[1]
-
Premature Crystallization: If filtration is performed to remove insoluble impurities while the solution is hot, the product may crystallize prematurely on the filter paper or in the funnel. To mitigate this, use pre-heated glassware for filtration and perform the step as quickly as possible.
-
Inappropriate Solvent Choice: If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be minimal.
Q5: How can I test for a suitable solvent system on a small scale?
Before committing to a large-scale recrystallization, it is prudent to perform small-scale solvent tests.
-
Procedure:
-
Place a small amount of the crude product (a few milligrams) into several small test tubes.
-
Add a few drops of a potential solvent to each test tube.[2]
-
If the compound dissolves completely at room temperature, the solvent is likely too good and will result in poor recovery.
-
If the compound is sparingly soluble at room temperature, gently heat the test tube. If the compound dissolves upon heating and then precipitates upon cooling, you have identified a promising solvent or solvent system.
-
Experimental Protocol: Recrystallization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
This protocol provides a detailed, step-by-step methodology for the purification of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide using a 70% isopropanol-water solvent system.
Materials:
-
Crude N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
-
Isopropanol
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Preparation: Prepare a 70% (v/v) isopropanol-water solution.
-
Dissolution:
-
Place the crude N-(3-hydroxypropyl)-4-methylbenzenesulfonamide into an Erlenmeyer flask.
-
Add the 70% isopropanol-water solution. A starting point is approximately 10-15 mL of solvent per gram of crude material.[1]
-
Heat the mixture to its boiling point with gentle stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.[1]
-
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold 70% isopropanol to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Recrystallization workflow for N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.
Solvent Selection Logic
The choice of solvent is critical for successful recrystallization. The following diagram illustrates the logic behind selecting an appropriate solvent system.
Caption: Decision tree for selecting a suitable recrystallization solvent.
Data Summary: Potential Solvents
The following table summarizes the properties of potential solvents for the recrystallization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide.
| Solvent/System | Boiling Point (°C) | Key Advantages | Potential Disadvantages |
| Isopropanol/Water | ~80-100 | Excellent for compounds with both polar and nonpolar groups. Easily adjustable polarity. | Finding the optimal ratio may require some experimentation. |
| Ethanol/Water | ~78-100 | Similar to isopropanol/water, good general-purpose system. | Can be a fire hazard. |
| Ethyl Acetate | 77.1 | Good solvating power for many organic compounds. Relatively low boiling point for easy removal. | May be too good of a solvent, requiring an anti-solvent. |
| Ethyl Acetate/Hexane | ~60-77 | Allows for fine-tuning of solubility to maximize yield. | Hexane is highly flammable. |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem.
- Reddit r/chemistry Community. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. Reddit.
Sources
Technical Support Center: Selective N-Sulfonylation of 3-Aminopropanol
Topic: Optimizing pH for Selective N-Sulfonylation Audience: Researchers, Process Chemists, and Drug Development Scientists Document Type: Troubleshooting Guide & Technical FAQ Version: 2.0 (Current)
Strategic Overview: The pH Selectivity Landscape
The N-sulfonylation of 3-aminopropanol is a classic competition between nucleophilicity and hydrolytic stability. As a researcher, you are managing three competing pathways: the desired N-sulfonylation , the undesired O-sulfonylation , and the parasitic hydrolysis of the sulfonyl chloride.
Success relies on exploiting the pKa difference between the amine and the hydroxyl group.
The Core Challenge: pKa "Goldilocks" Zone
-
Amine (
) pKa: ~10.0 (Conjugate acid) -
Hydroxyl (
) pKa: ~16.0 -
Sulfonyl Chloride Stability: Decreases rapidly at high pH (
).
The Directive: You must maintain a pH window (typically 10.0 – 11.0 ) that keeps the amine deprotonated (reactive) while keeping the hydroxyl group protonated (unreactive) and minimizing sulfonyl chloride hydrolysis.
Reaction Pathway Analysis
The following diagram illustrates the kinetic competition governed by your pH choice.
Figure 1: Kinetic pathways for 3-aminopropanol sulfonylation. The green path represents the optimal pH window where N-selectivity is maximized.
Troubleshooting Guide (Q&A)
This section addresses specific failure modes reported by users in the field.
Scenario A: Reaction Stalling
Q: My reaction starts well but stalls at ~50% conversion. Adding more sulfonyl chloride doesn't help. What is happening?
A: You are likely experiencing "Acid Quench."
The sulfonylation reaction produces HCl as a byproduct.
If your system lacks sufficient buffering capacity, this HCl neutralizes the remaining base, dropping the pH below 9.0.
-
The Mechanism: At pH < 9.0, the equilibrium shifts toward the protonated amine (
), which is non-nucleophilic. The reaction effectively "turns off" itself. -
The Fix:
-
Monitor pH: Do not rely on initial stoichiometry. Use a pH meter or internal indicator.
-
Active Titration: For scale-up, use a pH-stat to continuously add NaOH/Carbonate to maintain pH at 10.5.
-
Buffer Capacity: Increase your base stoichiometry to
2.5 equivalents relative to the amine.
-
Scenario B: Low Yield & Reagent Consumption
Q: The sulfonyl chloride is fully consumed, but the yield of the sulfonamide is low (<60%). Where did the reagent go?
A: Hydrolysis is outcompeting Aminolysis. This usually happens if the pH is too high (>12) or the mixing is poor in biphasic systems.
-
The Mechanism: Hydroxide ions (
) are smaller and often more mobile than your amine. If the local concentration of is high, it attacks the sulfonyl chloride to form sulfonic acid (water-soluble waste). -
The Fix:
-
Lower the pH: Target the lower end of the window (pH 10.0).
-
Temperature Control: Cool the reaction to 0°C. Hydrolysis has a higher activation energy than aminolysis; cooling suppresses the side reaction more than the main reaction.
-
Biphasic Optimization: If using Schotten-Baumann (Water/DCM), increase stirring speed to maximize interfacial surface area. The reaction occurs at the interface.
-
Scenario C: O-Sulfonylation Impurities
Q: I see a byproduct with a molecular weight corresponding to bis-sulfonylation or O-sulfonylation. How do I stop this?
A: Your conditions are too basic or you are using a nucleophilic catalyst.
-
The Mechanism: While the hydroxyl group (pKa ~16) is less acidic, very high pH can generate trace alkoxides. Furthermore, once the N-sulfonamide is formed, the N-proton becomes more acidic (pKa ~11), potentially leading to bis-sulfonylation (
). -
The Fix:
-
Avoid DMAP: Never use 4-Dimethylaminopyridine (DMAP) for this specific selective reaction. It catalyzes O-sulfonylation indiscriminately.
-
Strict pH Cap: Ensure pH never exceeds 11.5.
-
Stoichiometry: Add the sulfonyl chloride slowly (dropwise) to keep its instantaneous concentration low.
-
Standard Operating Procedure (SOP)
Protocol: Selective N-Sulfonylation of 3-Aminopropanol
This protocol uses a modified Schotten-Baumann approach designed for high selectivity.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 3-Aminopropanol (1.0 equiv)
-
Reagent: Sulfonyl Chloride (1.1 - 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF / Water (1:1 ratio)
-
Base: Potassium Carbonate (
) or 10% NaOH (Carefully controlled)
Step-by-Step Methodology
-
Preparation of Aqueous Phase (The Buffer): Dissolve 3-aminopropanol (10 mmol) in water (20 mL). Add
(1.5 equiv, 15 mmol).-
Technical Note: Carbonate is preferred over hydroxide for batch reactions because it buffers naturally around pH 10-11, preventing the "pH spike" that causes hydrolysis.
-
-
Preparation of Organic Phase: Dissolve Sulfonyl Chloride (1.1 equiv) in DCM (20 mL).
-
The Reaction (Biphasic): Cool the aqueous amine solution to 0°C in an ice bath. Vigorously stir the solution.
-
Critical: High shear stirring is required for efficient mass transfer.
-
-
Controlled Addition: Add the organic sulfonyl chloride solution dropwise over 30 minutes.
-
Why? Slow addition prevents a large excess of sulfonyl chloride from accumulating, reducing the probability of bis-sulfonylation.
-
-
Monitoring & Workup: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Check pH; if it drops below 9, add small amounts of base. Separate phases. Wash organic phase with dilute Citric Acid (to remove unreacted amine) and Brine. Dry over
.[1]
Quantitative Data: pH Impact on Selectivity
| pH Condition | N-Sulfonamide Yield | Hydrolysis Waste | O-Sulfonylation Risk |
| < 9.0 | < 20% (Stalled) | Low | Negligible |
| 10.0 - 11.0 | > 85% (Optimal) | Moderate | Low |
| > 12.5 | 40 - 60% | High | Moderate |
| w/ DMAP | Variable | Low | High (Major Impurity) |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link]
-
Cevasco, G., Piatek, A., & Thea, S. (2011).[2] The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.[2][3] Organic Letters, 13(4), 668–671.[2] Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link][4]
Sources
Troubleshooting low solubility of sulfonamide derivatives in water
Technical Support Center: Sulfonamide Solubility & Formulation Ticket ID: #SOL-SULF-001 | Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You are likely here because your sulfonamide derivative has precipitated in a biological buffer, clogged a microfluidic channel, or yielded erratic IC50 data. This is a class-wide feature, not a bug. Sulfonamides are weak acids (typically pKa 5–10) with poor aqueous solubility in their non-ionized state.
This guide moves beyond generic advice to address the specific physicochemical traps of the sulfonamide scaffold (
Part 1: The Diagnostics (Troubleshooting Q&A)
Q1: "My compound dissolved in DMSO, but precipitated immediately when added to PBS (pH 7.4). Why?"
A: You have encountered the "Kinetic Solubility Cliff." Sulfonamides often have high crystal lattice energy. When you dilute a DMSO stock into an aqueous buffer, you create a supersaturated solution.
-
The Mechanism: The compound is kinetically trapped in solution (amorphous form) for minutes or hours. Eventually, it nucleates and crashes out to its thermodynamic equilibrium (crystalline form).
-
The Fix: Do not rely on "visual" solubility from DMSO stocks. You must determine Thermodynamic Solubility (see Protocol A below).
-
Immediate Action: Check the pKa. If your compound’s pKa is > 7.4 (e.g., Sulfanilamide pKa ≈ 10.4), it is predominantly unionized at physiological pH, making it hydrophobic.
Q2: "I cannot change the pH. What cosolvents actually work for sulfonamides?"
A: While DMSO is standard, it is often insufficient for hydrophobic sulfonamides at high concentrations.
-
PEG 400: Polyethylene Glycol 400 is superior for this class because it disrupts the hydrogen bonding network of water that excludes the hydrophobic sulfonamide backbone.
-
Acetonitrile (MeCN): For analytical (HPLC) purposes, MeCN is often a better solubilizer than Methanol for this class due to favorable dipole interactions, though it is toxic for bioassays.
Table 1: Cosolvent Selection Guide for Sulfonamides
| Solvent | Solubilization Power | Biological Compatibility | Recommended Use |
| DMSO | High | Medium (< 1% v/v) | Primary stock solution (10-20 mM). |
| PEG 400 | High | High (up to 20% v/v in vivo) | In vivo formulation; preventing precipitation in buffers. |
| Propylene Glycol | Medium | High | Oral formulations; often combined with water (50:50). |
| Ethanol | Low-Medium | Low (Cell toxicity) | Not recommended for high-concentration stocks. |
Q3: "How do I stabilize the compound for an extended assay (24h+)?"
A: Use Complexation , not just cosolvents.
Sulfonamides have an aromatic ring that fits perfectly into the hydrophobic cavity of
-
Why it works: The hydrophilic exterior of the CD interacts with water, while the hydrophobic sulfonamide is shielded inside. This prevents crystal nucleation.
-
Recommendation: Use Hydroxypropyl-
-Cyclodextrin (HP- -CD) rather than parent -CD, as it is more water-soluble and less toxic to kidneys.
Part 2: Decision Logic & Visualization
To systematically solve solubility issues, follow this logic flow. It separates "quick fixes" (pH/Cosolvent) from "structural fixes" (Salts/Prodrugs).
Figure 1: Logical workflow for troubleshooting sulfonamide precipitation events. Blue nodes indicate decision points; Green indicates solutions; Red indicates a need for chemical synthesis.
Part 3: Validated Experimental Protocols
Protocol A: Thermodynamic Solubility (The "Gold Standard")
Use this to determine the true solubility limit of your compound.
-
Preparation: Weigh excess solid compound (approx. 2–5 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).
-
Equilibration: Shake or stir at constant temperature (25°C or 37°C) for 24 to 48 hours .
-
Note: Sulfonamides equilibrate slowly. 2 hours is insufficient.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (saturated with the solution first to prevent adsorption).
-
Quantification: Analyze the supernatant via HPLC-UV (typically 254 nm or 270 nm for sulfonamides).
-
pH Check: Measure the pH of the supernatant after equilibrium. If the compound is acidic, it may have lowered the buffer pH, giving a false low solubility reading.
Protocol B: Salt Formation (Sodium Salt)
If intrinsic solubility is < 10 µg/mL, convert the sulfonamide to its sodium salt.
-
Stoichiometry: Calculate the molar mass of your sulfonamide.
-
Dissolution: Dissolve the sulfonamide in a minimum volume of Ethanol or Acetone.
-
Base Addition: Add 1.0 equivalent of Sodium Hydroxide (NaOH) (using a 1M aqueous solution).
-
Reaction:
-
-
Precipitation: Evaporate the solvent or add an anti-solvent (like diethyl ether) to precipitate the salt.
-
Validation: The salt form should dissolve instantly in water, generating a basic pH (> 8.5).
Part 4: The Science of Solubility (Deep Dive)
The Ionization Trap (Henderson-Hasselbalch)
Sulfonamides are amphoteric but primarily act as weak acids due to the
- = Intrinsic solubility (solubility of the neutral form).
-
Implication: If pH < pKa, you are fighting
. If pH > pKa, solubility increases logarithmically. -
Example: Sulfamethoxazole (pKa ≈ 5.7). At pH 1.2 (stomach), it is neutral and insoluble. At pH 7.4 (blood), it is ionized and soluble.[1]
-
Counter-Example: Sulfadiazine (pKa ≈ 6.5). At pH 5.0 (urine), it is largely neutral, leading to the historical issue of crystalluria (kidney stones).
Figure 2: Relationship between pH and Sulfonamide State.[1][2][3][4][5][6][7][8][9][10]
References
-
Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology, 42(6), 620-643. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Jouyban, A. (2019). Solubility: From Fundamental to Practical Applications. Review of cosolvent models including Jouyban-Acree model for sulfonamides. Link
-
Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences, 48(4-5), 748-758. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Characterization of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
The following guide provides an in-depth technical analysis of the 1H NMR characteristics of N-(3-hydroxypropyl)-4-methylbenzenesulfonamide , a critical linker and intermediate in medicinal chemistry (e.g., PROTACs, duloxetine synthesis).
This guide moves beyond simple spectral listing to offer a comparative performance analysis , evaluating how solvent choice impacts structural resolution and how to rigorously distinguish the product from its starting materials.[1]
Executive Summary & Application Context
Compound: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS: 13379-98-1) Role: Bifunctional linker (Sulfonamide/Alcohol) used in fragment-based drug discovery. Critical Quality Attribute (CQA): The integrity of the terminal hydroxyl group and the sulfonamide linkage are the primary structural features requiring validation.
Comparison Scope: This guide compares the NMR "performance" of the analyte under two distinct conditions:
-
Solvent Resolution (CDCl₃ vs. DMSO-d₆): Determining the optimal medium for labile proton (NH/OH) quantification.
-
Process Control (Product vs. Reactant): Differentiating the product from the p-toluenesulfonyl chloride (TsCl) precursor.
Comparative Analysis: Solvent System Performance
The choice of deuterated solvent is not merely logistical; it dictates the visibility of the exchangeable protons (NH and OH), which are diagnostic for this molecule.[1]
Scenario A: CDCl₃ (Chloroform-d)
-
Performance: Good for backbone assignment but poor for labile protons.
-
Observation: The NH and OH protons often appear as broad, undefined singlets or may exchange with trace water, making integration unreliable.[1]
-
Chemical Shift Drift: The concentration dependence of the OH shift is high in CDCl₃ due to intermolecular H-bonding.
Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
-
Performance: Superior for full structural elucidation.
-
Mechanism: DMSO acts as a hydrogen bond acceptor, "freezing" the exchange of NH and OH protons.[1] This results in sharp, distinct peaks with observable coupling (splitting).[1][2]
-
Diagnostic Value:
-
NH: Appears as a distinct triplet (coupling to N-CH₂).
-
OH: Appears as a distinct triplet (coupling to O-CH₂).
-
Summary Table: Solvent-Dependent Shifts
| Proton Environment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in DMSO-d₆ | Multiplicity (DMSO) | Diagnostic Note |
| Ar-CH₃ | 2.43 | 2.40 | Singlet | Consistent reference peak. |
| Ar-H (Ortho to SO₂) | 7.75 | 7.68 | Doublet | Deshielded by sulfonyl group. |
| Ar-H (Meta to SO₂) | 7.32 | 7.38 | Doublet | Coupled to ortho protons. |
| N-CH₂ (α) | 3.08 | 2.75 | Quartet/Triplet | Upfield shift in DMSO. |
| C-CH₂-C (β) | 1.68 | 1.52 | Quintet | Shielded central methylene. |
| O-CH₂ (γ) | 3.72 | 3.38 | Quartet | Overlaps with H₂O in DMSO often. |
| NH (Sulfonamide) | ~5.0 (Broad) | 7.50 | Triplet | Key validation peak. |
| OH (Alcohol) | ~2.5 (Broad) | 4.45 | Triplet | Key validation peak. |
Analyst Insight: For strict purity assays, use DMSO-d₆ . The observation of the OH triplet at ~4.45 ppm confirms the alcohol has not been eliminated or oxidized.[1]
Process Control: Distinguishing Product from Precursor (TsCl)
In a drug development workflow, monitoring the consumption of p-toluenesulfonyl chloride (TsCl) is vital.[1]
| Feature | Precursor: TsCl (CDCl₃) | Product: Sulfonamide (CDCl₃) | Differentiation Logic |
| Ar-H (Ortho) | 7.95 ppm | 7.75 ppm | The sulfonamide nitrogen is more electron-donating than Chlorine, shielding the ortho protons by ~0.2 ppm. |
| Ar-CH₃ | 2.48 ppm | 2.43 ppm | Slight upfield shift in the product. |
| Aliphatic Region | Silent | 3 Distinct Multiplets | The appearance of the propyl chain (1.6 - 3.8 ppm) confirms coupling. |
Experimental Protocols
A. Synthesis of Reference Standard
To generate the authentic standard for NMR validation:
-
Setup: Charge a round-bottom flask with 3-amino-1-propanol (1.1 equiv) and Triethylamine (1.2 equiv) in Dichloromethane (DCM) at 0°C.
-
Addition: Dropwise add p-toluenesulfonyl chloride (TsCl) (1.0 equiv) dissolved in DCM.
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over MgSO₄.
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
B. NMR Sample Preparation (Self-Validating)
-
Mass: Weigh 10-15 mg of the dried solid.
-
Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids (which cause line broadening).
-
Acquisition:
-
Scans: 16 (minimum).
-
Relaxation Delay (d1): 5 seconds (critical for accurate integration of the Ar-CH₃ vs Ar-H ratio).
-
Structural Visualization & Logic Flow[3]
The following diagram illustrates the assignment logic and the synthesis pathway, highlighting the flow of electron density that dictates the chemical shifts.
Caption: Logical workflow connecting synthesis precursors to final NMR assignments, highlighting the diagnostic shift changes used for purity verification.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 13379 (Analogous Tosylates). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
-
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1] Available at: [Link]
-
Organic Chemistry Portal. "Protection of Amino Groups as Sulfonamides (Tosylation)." Available at: [Link]
Sources
Stability comparison of sulfonamide vs carboxamide linkers
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary: The Stability Verdict
In the architecture of modern drug design—particularly for PROTACs, Antibody-Drug Conjugates (ADCs), and fragment-based leads—the linker is not merely a bridge; it is a determinant of pharmacokinetics.
The Core Distinction:
-
Carboxamides (Amides): The "Universal Joint" of biochemistry. While synthetically versatile and geometrically predictable, they are the primary substrate for a vast arsenal of endogenous proteases and amidases. They represent a high-metabolic-risk linkage in plasma-exposed environments.
-
Sulfonamides: The "Metabolic Tank." Structurally distinct with a tetrahedral geometry around the sulfur, they are chemically orthogonal to most proteases. They offer superior hydrolytic stability and unique physicochemical properties (higher acidity, distinct H-bond geometry) that often solve solubility and permeability bottlenecks where amides fail.
Chemical & Mechanistic Foundation
To understand stability, we must look at the transition states of degradation. The fundamental difference lies in how these functional groups process nucleophilic attack (e.g., hydrolysis).
Hydrolytic Mechanisms: Tetrahedral vs. Trigonal Bipyramidal
The susceptibility of a linker to cleavage is dictated by the energy barrier of its transition state.
-
Carboxamide Hydrolysis: Proceeds via a Tetrahedral Intermediate . The carbonyl carbon (
) is attacked by a nucleophile (OH⁻ or enzyme active site serine/cysteine), forming a transient intermediate. This pathway is catalytically "greased" by nature's proteases. -
Sulfonamide Hydrolysis: Proceeds via a Trigonal Bipyramidal Intermediate (TBPI) . The sulfur atom (
) expands its coordination sphere. This requires significantly higher energy and specific geometry that most mammalian proteases cannot accommodate, rendering sulfonamides effectively inert to standard proteolytic cleavage.
Visualization: Hydrolysis Transition States
The following diagram contrasts the mechanistic pathways, highlighting the structural stability of the sulfonamide.
Caption: Comparative mechanistic flow showing the high-energy TBPI barrier that protects sulfonamides from rapid hydrolysis compared to the accessible tetrahedral intermediate of amides.
Head-to-Head Performance Profile
The following data synthesizes trends from bioisosteric replacement studies and linker stability assays (e.g., OECD 111 guidelines).
Physicochemical & Stability Comparison[1][2][3]
| Feature | Carboxamide Linker (-CO-NH-) | Sulfonamide Linker (-SO₂-NH-) | Impact on Drug Design |
| Enzymatic Stability | Low to Moderate. Vulnerable to proteases, amidases, and esterases in plasma/liver. | High. Resistant to proteases; not a natural substrate for mammalian amidases. | Sulfonamides persist longer in plasma; ideal for "non-cleavable" linker designs. |
| Chemical Hydrolysis (pH 7.4) | Stable (years), unless activated by neighboring groups. | Very Stable. | Both are chemically stable at neutral pH; enzymes are the differentiator. |
| Acid Stability (pH < 4) | Susceptible. Acid-catalyzed hydrolysis is a standard degradation pathway. | High. Resistant to acid hydrolysis; requires harsh forcing conditions (e.g., conc. HCl, heat) to cleave. | Sulfonamides survive lysosomal (pH 4.5) environments better. |
| Acidity ( | Neutral ( | Acidic ( | Sulfonamides can improve solubility and potency via stronger H-bond interactions. |
| Geometry | Planar ( | Tetrahedral ( | Sulfonamides introduce a "twist" that can improve fit in spherical binding pockets. |
Metabolic Liability: The "Soft Spot" Analysis
While sulfonamides are stable to hydrolysis, they are not immune to metabolism.
-
Amide Liability: Direct bond cleavage (hydrolysis).
-
Sulfonamide Liability: N-dealkylation or Oxidation . CYP450 enzymes may attack the carbon adjacent to the nitrogen (N-dealkylation) rather than the S-N bond itself. However, the S-N bond remains intact.
Experimental Protocol: The "Linker Stress Test"
To objectively select between a sulfonamide and carboxamide linker for your specific lead (e.g., PROTAC or ADC), perform this self-validating stability workflow.
Materials[3][4][5][6]
-
Test Compounds: Matched pair of Amide vs. Sulfonamide analogs (10 mM DMSO stock).
-
Matrices:
-
PBS Buffer (pH 7.4) – Chemical Control
-
Simulated Gastric Fluid (pH 1.2) or Lysosomal Buffer (pH 4.5) – Acid Challenge
-
Human/Mouse Plasma – Enzymatic Challenge
-
Liver Microsomes (S9 fraction) – Metabolic Challenge
-
-
Analysis: LC-MS/MS (Triple Quadrupole recommended).
Step-by-Step Protocol
Step 1: Incubation
-
Spike test compounds (final conc. 1 µM) into pre-warmed (37°C) matrices.
-
Include a positive control for amide cleavage (e.g., Procaine or Propantheline) and a stable control (e.g., Warfarin).
-
Incubate in a shaking water bath.
Step 2: Time-Point Sampling
-
Extract aliquots (50 µL) at
min and 24 hours. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop enzymatic activity.
-
Centrifuge at 4,000g for 20 min at 4°C. Collect supernatant.
Step 3: LC-MS/MS Quantification
-
Monitor the depletion of the Parent Ion
. -
Crucial Validation Step: Simultaneously monitor for the appearance of specific cleavage products:
-
Calculate intrinsic clearance (
) and Half-life ( ) using a first-order decay model:
Workflow Visualization
Caption: Standardized stability screening workflow to quantify linker performance under hydrolytic and metabolic stress.
Case Study: Bioisosteric Success
Case Study: ABT-639 (T-type Calcium Channel Blocker) In the development of ABT-639, researchers faced metabolic instability with initial amide-based hits.[11]
-
Challenge: The amide bond was susceptible to rapid hydrolysis and clearance in rat liver microsomes.
-
Solution: Replacement of the amide with a sulfonamide moiety.[10][12]
-
Outcome: The sulfonamide analog demonstrated superior metabolic stability (81–100% remaining after 30 min in microsomes) compared to the amide precursors. This modification also improved oral bioavailability (up to 95% in monkeys) due to the enhanced stability and favorable physicochemical properties of the sulfonamide group [1].
References
-
Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters. [Link]
-
Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Future Medicinal Chemistry. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- 5. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to TLC Visualization of Hydroxy-Sulfonamide Compounds
In the landscape of drug discovery and development, the sulfonamide functional group remains a cornerstone of medicinal chemistry. When coupled with a hydroxyl moiety, these hydroxy-sulfonamide compounds present unique challenges and opportunities in their synthesis and purification. Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of reactions involving these molecules. However, the inherent functionalities of hydroxy-sulfonamides can complicate their visualization. This guide provides a comprehensive comparison of various TLC staining methods, offering field-proven insights to help researchers select the optimal visualization strategy for their specific needs.
The Challenge in Visualizing Hydroxy-Sulfonamides
Hydroxy-sulfonamide compounds possess both a hydrogen-bond donating and accepting sulfonamide group and a polar hydroxyl group. This dual functionality can lead to streaking on silica gel plates if the eluent system is not optimized.[1] Furthermore, while many sulfonamides are UV-active due to the presence of an aromatic ring, this is not always the case.[1] Therefore, reliable chemical staining methods are crucial for their detection. The ideal stain should be sensitive to at least one of the functional groups present and ideally provide a differential response between the starting materials and the desired product.
Comparative Analysis of TLC Visualization Stains
The choice of stain is dictated by the specific structure of the hydroxy-sulfonamide and the other functional groups present in the molecule. Below is a comparative analysis of several common and effective staining systems.
| Stain | Preparation Complexity | Application Method | Mechanism of Action | Target Functionality | Color of Spots | Sensitivity & Remarks |
| Potassium Permanganate (KMnO4) | Low | Dipping | Oxidation of electron-rich functional groups. The purple MnO4- is reduced to brown MnO2.[2][3] | Alcohols, amines, alkenes, and other oxidizable groups.[1][3][4] | Yellow to brown spots on a purple/pink background.[1][5] | Good general, all-purpose stain. Very sensitive but can be too aggressive, potentially charring the plate if overheated.[3][6] Fades over time.[7] |
| Ceric Ammonium Molybdate (CAM) | Moderate | Dipping | Complexation and redox reaction. Cerium (IV) is a strong oxidizing agent. | Hydroxyl groups, phenols, and many other functional groups.[8][9] | Dark blue to green spots on a light blue or yellow-green background.[7][10] | Highly sensitive and often considered a universal stain.[7] Particularly effective for visualizing alcohols.[8][9] The stain is photosensitive and can fade.[11] |
| p-Anisaldehyde | Moderate | Dipping | Acid-catalyzed condensation reaction with nucleophilic compounds, forming highly conjugated (colored) products.[12] | Nucleophilic groups, including alcohols and some amines.[13][14] | Varied colors (e.g., pink, purple, blue, green) depending on the analyte's structure.[10][15] | Excellent for differentiating between compounds with similar Rf values due to color variation.[10] The stain's performance can degrade over time, and it is light-sensitive.[12] |
| Ninhydrin | Low | Dipping or Spraying | Forms a purple-colored product (Ruhemann's purple) with primary amines and a yellow product with secondary amines.[16] | Primary and secondary amines. Can also detect sulfonamides.[1][17][18][19] | Purple to pink for primary amines, yellow for secondary amines.[1][4] | Highly specific for amines. Useful for tracking the consumption of an amine starting material or the appearance of a primary/secondary sulfonamide product.[1] |
| Iodine | Low | Vapor Exposure | Reversible formation of colored complexes with organic compounds.[2][20] | Broad range of compounds, particularly those with unsaturation or electron-rich areas.[21][22] | Brown spots on a light yellow/brown background.[20][21] | Non-destructive and simple to use. Sensitivity can be moderate, and the spots are often transient.[7][21] |
| Chlorine-Tolidine/Starch-Iodide | High | Multi-step (Gas exposure then spray) | Chlorination of the N-H bond of the sulfonamide, followed by reaction with an indicator. | Sulfonamides and other compounds with N-H bonds.[7] | Dark spots on a white background.[7] | Very sensitive for sulfonamides.[7] The procedure is more complex and involves hazardous materials (chlorine gas). |
Experimental Protocols
General TLC Development Workflow
A standardized workflow is essential for reproducible results. The following diagram outlines the key steps from sample preparation to visualization.
Caption: General workflow for TLC analysis.
Staining Protocols
1. Potassium Permanganate (KMnO₄) Stain
-
Preparation: Dissolve 1.5 g of potassium permanganate, 10 g of potassium carbonate, and 1.25 mL of 10% sodium hydroxide in 200 mL of water.[13][23] Store in a sealed container.
-
Procedure:
-
After developing and thoroughly drying the TLC plate, dip it into the KMnO₄ solution using forceps.
-
Quickly remove the plate and wipe the back with a paper towel to remove excess stain.
-
Gently warm the plate with a heat gun until yellow to brown spots appear against a purple or pink background.[5] Avoid overheating, which can cause the entire plate to turn brown.[6]
-
2. Ceric Ammonium Molybdate (CAM) Stain
-
Preparation: In a 250 mL flask, dissolve 0.5 g of ceric ammonium sulfate and 12 g of ammonium molybdate in 235 mL of water.[23] Carefully add 15 mL of concentrated sulfuric acid. The solution should be stored in a foil-wrapped container as it can be photosensitive.[23]
-
Procedure:
-
Dip the dried TLC plate into the CAM stain.
-
Remove the plate, allowing excess stain to drip off, and wipe the back.
-
Heat the plate with a heat gun until dark blue or green spots appear on a lighter background.[11]
-
3. p-Anisaldehyde Stain
-
Preparation: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid and 1.5 mL of glacial acetic acid.[23] After cooling, add 3.7 mL of p-anisaldehyde and stir until homogeneous.[23] Store in a light-protected container.[12]
-
Procedure:
-
Dip the dried TLC plate into the p-anisaldehyde solution.
-
Wipe the back of the plate to remove excess stain.
-
Heat gently with a heat gun. Different compounds will develop spots of various colors.[24]
-
4. Ninhydrin Stain
-
Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[8][17][23]
-
Procedure:
-
Dip the dried TLC plate into the ninhydrin solution.
-
Allow the butanol to evaporate.
-
Heat the plate with a heat gun. Primary amines and primary sulfonamides will typically appear as purple or pink spots.
-
Mechanistic Insights
Understanding the chemical basis of each stain allows for a more informed selection. The following diagrams illustrate the core reactions responsible for color formation.
Caption: Simplified reaction mechanisms for KMnO₄ and p-Anisaldehyde stains.
Conclusion and Recommendations
For general screening of reactions involving hydroxy-sulfonamide compounds, potassium permanganate and ceric ammonium molybdate (CAM) are excellent first choices due to their broad applicability and high sensitivity. CAM is particularly advantageous for its strong response to the hydroxyl group.
When differentiation between closely eluting spots is critical, the p-anisaldehyde stain is invaluable due to its potential to produce a variety of colors for different functional groups. For reactions where an amine is a starting material or a primary/secondary sulfonamide is the product, ninhydrin offers high specificity and is an excellent tool for monitoring the reaction's progress.
Ultimately, the optimal TLC visualization method will depend on the specific molecular context. It is recommended to screen a few of these staining methods when working with a new class of hydroxy-sulfonamide compounds to determine which provides the most informative results for your system.
References
-
Curly Arrow. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. [Link]
-
BenchFly. Ceric Ammonium Molybdate (CAM) Stain. [Link]
-
The Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. [Link]
-
Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]
-
The Sarpong Group. Appendix 3: Recipes For TLC Stains. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Cho, S., et al. (2018). Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining. Bulletin of the Korean Chemical Society. [Link]
-
Scribd. TLC Staining Procedure TLC Stain Recipe Stain Chemistry / Physics Comments. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Wikipedia. Thin-layer chromatography. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
PubMed. (1981). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. [Link]
-
Organic Chemistry. TLC Stains. [Link]
-
University of California, Los Angeles. TLC Stains. [Link]
-
ResearchGate. (2012, January 17). What is the best charring solution for amides TLC?. [Link]
-
Haagsma, N., et al. (1982). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Veterinary Quarterly. [Link]
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
ResearchGate. (2004). Role of Sulfur Compounds in the Detection of Amino Acids by Ninhydrin on TLC Plate. [Link]
-
WSU Chemistry. (2019, June 11). How to: TLC Visualization using Permanganate Stain. [Link]
-
University of Arizona. TLC Visualization Solutions. [Link]
-
MDPI. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. [Link]
-
University of Rochester. TLC Stains and Dips. [Link]
-
BVDA. Ninhydrin. [Link]
-
YouTube. (2014, August 27). p-anisaldehyde staining a TLC plate. [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Filterbio. (2025, December 19). How to detect compounds on TLC plates?. [Link]
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- 24. youtube.com [youtube.com]
Safety Operating Guide
N-(3-hydroxypropyl)-4-methylbenzenesulfonamide proper disposal procedures
Part 1: Executive Safety Directive
The Core Directive: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (CAS: 13379-98-1) is a functionalized sulfonamide intermediate. While often classified as a standard organic irritant, the sulfonamide moiety presents specific environmental persistence risks. Under no circumstances should this compound be discharged into municipal wastewater or sink drains.
The primary disposal route for this compound is high-temperature incineration via a licensed hazardous waste contractor. This ensures the complete thermal destruction of the sulfur-nitrogen bond, preventing bioaccumulation in aquatic ecosystems.
Part 2: Chemical Identity & Hazard Profile
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| Chemical Name | N-(3-hydroxypropyl)-4-methylbenzenesulfonamide | Use full name on all waste tags. |
| CAS Number | 13379-98-1 | Unique identifier for waste manifests. |
| Molecular Formula | C₁₀H₁₅NO₃S | High carbon/sulfur content requires incineration. |
| Physical State | Solid (White to off-white powder) | Dust control measures required during transfer. |
| Solubility | Soluble in DMSO, Methanol, DCM; Low in Water | Do not attempt aqueous dilution for disposal. |
| GHS Classification | Irritant (Warning) | PPE (Gloves, Goggles) is mandatory. |
| Hazard Codes | H315 (Skin), H319 (Eye), H335 (Resp) | Avoid inhalation of dust; use fume hood. |
Part 3: Pre-Disposal Segregation & Packaging
Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by contractors.
Waste Stream Segregation
-
Do Not Mix With: Strong oxidizers (e.g., nitric acid, perchlorates). The sulfonamide group can react exothermically with strong oxidizers.
-
Halogen Status: This compound is Non-Halogenated .
-
Protocol: If the compound is pure or dissolved in non-halogenated solvents (Methanol, Acetone), segregate into the Non-Halogenated Organic waste stream.
-
Protocol: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated waste stream.
-
Container Selection
-
Solid Waste: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Liquid Waste: Use an amber glass bottle or HDPE carboy compatible with the solvent carrier.
Labeling Requirements
Every container must carry a hazardous waste tag with the following specific data:
-
Constituents: N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (Write out; do not use abbreviations like "Sulfonamide-OH").
-
Hazards: Check "Irritant" and "Toxic" (Conservative classification recommended for sulfonamides).
Part 4: Disposal Workflow (Decision Logic)
This decision tree guides you through the specific actions based on the physical state of your waste.
Figure 1: Decision logic for segregating and channeling N-(3-hydroxypropyl)-4-methylbenzenesulfonamide waste streams.
Part 5: Spill Management Protocol
In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.
Step-by-Step Cleanup:
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If the spill is large (>50g) and outside a hood, use a half-mask respirator (P95/N95) to avoid inhaling dust.
-
Containment: Do not dry sweep. Dry sweeping generates dust.
-
Technique: Cover the spill with a damp paper towel or an absorbent pad dampened with water or ethanol. This weighs down the powder.
-
-
Collection: Scoop the damp material into a sealable plastic bag or waste jar.
-
Surface Decontamination: Wipe the area with soap and water three times. Sulfonamides are generally stable; simple detergent removal is effective.
-
Disposal: Place all cleanup materials (gloves, paper towels) into the Solid Hazardous Waste container.
Part 6: Scientific Rationale for Incineration
Why do we insist on incineration?
-
Bioaccumulation Potential: Sulfonamides are chemically stable and resistant to biodegradation. If released into landfills, they can leach into groundwater.
-
Antibiotic Resistance Risk: While this specific intermediate is not an active pharmaceutical ingredient (API), it shares structural homology with sulfonamide antibiotics. Environmental exposure to sulfonamide moieties can exert selective pressure on microbial communities, potentially fostering resistance mechanisms [1].
-
Thermal Destruction: High-temperature incineration (>1000°C) ensures the complete oxidation of the molecule into SO₂, CO₂, and N₂, which are then scrubbed by the facility's emission control systems.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2105436, N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Management Regulations (40 CFR Parts 260-273). EPA.gov. Available at: [Link]
Personal protective equipment for handling N-(3-hydroxypropyl)-4-methylbenzenesulfonamide
[1]
CAS Number: 13379-98-1 Chemical Class: Sulfonamide / Toluene-sulfonamide derivative Primary Application: Organic synthesis intermediate, pharmaceutical building block.[1]
Executive Safety Summary & Hazard Assessment
As a Senior Application Scientist, I must emphasize that while N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is often categorized as a standard organic intermediate, its sulfonamide backbone dictates a specific safety posture.[1] The primary risks are not just immediate irritation, but delayed sensitization and cross-contamination .
The "Sulfonamide Risk" Factor
Unlike simple salts, sulfonamide derivatives possess a structural moiety (
-
Immediate Hazards: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Respiratory (STOT SE 3).[2]
-
Latent Hazard: Potential Skin/Respiratory Sensitization. Repeated low-level exposure can lead to anaphylactic-type reactions in sensitized individuals.[1]
Scientific Directive: Treat this substance as a potential sensitizer even if the specific SDS lacks chronic toxicity data due to low testing volume.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and mass of the operation.
Table 1: Task-Based PPE Specifications
| Hazard Zone | Operation Type | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Zone A: Low Energy | Weighing solids (<100 mg); Sealed container transport.[1] | N95 or P100 respirator (if outside hood).[1] | Single Nitrile (Min 0.11mm thickness).[1][3] | Safety Glasses with side shields.[1] | Standard Lab Coat (Cotton/Poly blend).[1] |
| Zone B: High Energy | Synthesis; Heating; Handling solutions (>100 mL); Syringe transfers.[1] | Fume Hood (Face velocity 80-100 fpm).[1] Respirator not required if sash is proper.[1] | Double Nitrile or Nitrile + Laminate (if using permeating solvents like DCM).[1] | Chemical Goggles (Indirect vent) to prevent vapor/splash entry.[1] | Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat.[1] |
| Zone C: Emergency | Spill cleanup (>5g); Aerosol generation outside hood.[1] | Half-face respirator with OV/P100 cartridges.[1] | Heavy Duty Butyl/Viton gloves (Gauntlet style). | Face Shield + Goggles.[1] | Tyvek Coveralls (Type 5/6).[1] |
Technical Justification for Glove Selection
-
Why Nitrile? N-(3-hydroxypropyl)-4-methylbenzenesulfonamide is a solid.[1] Nitrile provides excellent particle resistance.[1]
-
The Solvent Vector: In solution, the solvent dictates glove choice. If dissolved in Dichloromethane (DCM) , standard nitrile degrades in <5 minutes. You must use PVA or Laminate (Silver Shield) gloves under an outer nitrile glove for dexterity.[1]
Operational Workflow & Engineering Controls
Safety is a system, not just equipment. The following workflow integrates engineering controls with PPE.
Diagram 1: Operational Safety Logic
This decision tree illustrates the required safety posture based on the state of the chemical.
Caption: Operational logic flow determining engineering controls and PPE based on physical state.
Detailed Protocol
Phase 1: Pre-Handling (The Setup)
-
Static Control: Sulfonamide powders are often electrostatic.[1] Use an ionizing fan or wipe the balance area with an anti-static cloth before weighing to prevent powder "jumping" onto cuffs or skin.[1]
-
Barrier Verification: Check fume hood flow monitor. It must read between 80–100 fpm (0.4–0.5 m/s).
Phase 2: Active Handling
-
Weighing:
-
Never weigh outside a ventilated enclosure.[1]
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
-
-
Solubilization:
Phase 3: Decontamination (Doffing)
-
The "Dirty" Zone: Assume the exterior of your gloves is contaminated.
-
Wash: Wash outer gloves with soap and water before removing them.[1] This neutralizes dusts and prevents aerosolization during removal.[1]
-
Remove: Use the "beak" method (pinch and pull) to remove gloves without touching the skin.
-
Hand Hygiene: Wash hands with soap and tepid water for 20 seconds immediately after doffing.[1]
Emergency Response & Disposal
Diagram 2: Spill Response & Disposal Pathway
Caption: Decision matrix for the segregation and disposal of sulfonamide-contaminated waste.
Disposal Protocols
-
Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Solid Waste , not regular trash. Label clearly as "Sulfonamide Contaminated."
-
Liquid Waste: Segregate based on the solvent. The sulfonamide itself does not generally require a separate waste stream from standard organic waste, but it must be incinerated, not sewered.
-
Spill Cleanup:
-
Isolate: Mark the area.[1]
-
PPE Up: Don goggles and double nitrile gloves.[1]
-
Contain: If liquid, cover with absorbent pads.[1] If powder, cover with a wet paper towel (solvent-dampened) to prevent dust clouds.[1]
-
Clean: Wipe surface 3x with a detergent solution.[1] Sulfonamides are organic; water alone may not remove residues effectively.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11961356, 3-Hydroxypropyl 4-methylbenzenesulfonate. (Structural analog and property reference). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134).[1] Retrieved from [Link][1]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Hierarchy of Controls methodology).[1][2] Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
